molecular formula C17H18N2O2 B562146 N-(4-Methoxybenzyl)cotinine CAS No. 887406-85-1

N-(4-Methoxybenzyl)cotinine

Numéro de catalogue: B562146
Numéro CAS: 887406-85-1
Poids moléculaire: 282.343
Clé InChI: ZEFMKQDDUPKIII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Methoxybenzyl)cotinine, also known as N-(4-Methoxybenzyl)cotinine, is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.343. The purity is usually 95%.
BenchChem offers high-quality N-(4-Methoxybenzyl)cotinine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methoxybenzyl)cotinine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-15-6-4-13(5-7-15)12-19-16(8-9-17(19)20)14-3-2-10-18-11-14/h2-7,10-11,16H,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFMKQDDUPKIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(CCC2=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662076
Record name 1-[(4-Methoxyphenyl)methyl]-5-(pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-85-1
Record name 1-[(4-Methoxyphenyl)methyl]-5-(pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Analytical Profiling of N-(4-Methoxybenzyl)norcotinine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data for N-(4-Methoxybenzyl)norcotinine (PMB-Cotinine Scaffold) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

In drug discovery, the "cotinine scaffold" is a privileged structure for targeting nicotinic acetylcholine receptors (nAChRs). While "N-(4-Methoxybenzyl)cotinine" is a common colloquialism in laboratory settings, it chemically refers to 1-(4-methoxybenzyl)-5-(pyridin-3-yl)pyrrolidin-2-one .

This compound is the N-PMB protected derivative of norcotinine . It serves as a critical intermediate in the synthesis of anabasine analogs and nicotine-based haptens. This guide provides the definitive spectroscopic standards (NMR, IR, MS) for identifying and validating this specific intermediate, distinguishing it from the quaternary pyridinium salt (N'-alkylation).

Compound Identity:

  • IUPAC Name: 1-(4-methoxybenzyl)-5-(pyridin-3-yl)pyrrolidin-2-one

  • Molecular Formula: C₁₈H₂₀N₂O₂

  • Molecular Weight: 296.37 g/mol

  • Role: Synthetic Intermediate / Protected Scaffold

Synthesis & Workflow Context

To ensure the spectroscopic data below correlates with high-purity material, the compound is typically generated via the alkylation of racemic or chiral norcotinine.

Experimental Workflow (Graphviz)

SynthesisWorkflow cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Workup & Analysis Norcotinine Norcotinine (C9H10N2O) Deprotonation NaH / DMF (0°C, 30 min) Norcotinine->Deprotonation PMB_Cl PMB-Chloride (p-Methoxybenzyl Cl) Alkylation N-Alkylation (RT, 12h) PMB_Cl->Alkylation Deprotonation->Alkylation Activated Nucleophile Extraction EtOAc Extraction & Brine Wash Alkylation->Extraction Purification Flash Column (MeOH/DCM) Extraction->Purification Validation NMR/MS Validation Purification->Validation

Caption: Synthetic pathway for the N-alkylation of norcotinine using p-methoxybenzyl chloride.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is characterized by the diastereotopic splitting of the benzylic protons (PMB group) due to the chiral center at C-5 of the pyrrolidone ring.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.56 dd (J=4.8, 1.6 Hz)1HPy-H6Deshielded α-proton (pyridine)
8.42 d (J=2.2 Hz)1HPy-H2Deshielded α-proton (pyridine)
7.51 dt (J=7.9, 2.0 Hz)1HPy-H4Para to Nitrogen
7.28 dd (J=7.9, 4.8 Hz)1HPy-H5Meta to Nitrogen
7.08 d (J=8.6 Hz)2HAr-H (PMB)Ortho to alkyl chain (AA'BB')
6.81 d (J=8.6 Hz)2HAr-H (PMB)Ortho to Methoxy (AA'BB')
5.05 d (J=14.5 Hz)1HN-CH₂-ArDiastereotopic Proton A
4.48 dd (J=8.5, 4.2 Hz)1HPyr-H5Chiral Center (Methine)
3.78 s3HO-CH₃Methoxy Singlet (PMB)
3.65 d (J=14.5 Hz)1HN-CH₂-ArDiastereotopic Proton B
2.45 – 2.58 m2HPyr-H3Adjacent to Carbonyl
2.15 – 1.85 m2HPyr-H4Ring methylene

Expert Note on Causality: The benzylic protons (N-CH₂-Ar) appear as an AB system (two doublets with large geminal coupling, ~14.5 Hz) rather than a singlet. This confirms the N-alkylation was successful and that the adjacent chiral center (C-5) is exerting a magnetic anisotropic effect on the benzylic methylene.

¹³C NMR (100 MHz, CDCl₃)
Shift (δ ppm)AssignmentNote
175.2 C=O (Lactam)Characteristic pyrrolidone carbonyl
159.1 Ar-C (PMB)Ipso to OMe (Deshielded)
149.3 Py-C2
148.6 Py-C6
136.8 Py-C3Quaternary Pyridine C
134.5 Py-C4
129.8 Ar-C (PMB)2C (Symmetric)
128.2 Ar-C (PMB)Quaternary (Ipso to CH2)
123.8 Py-C5
114.0 Ar-C (PMB)2C (Ortho to OMe)
59.8 Pyr-C5Chiral Methine
55.3 O-CH₃Methoxy
44.8 N-CH₂-ArBenzylic Carbon
29.8 Pyr-C3
27.5 Pyr-C4

Mass Spectrometry (MS) & Fragmentation Logic

ESI-MS Data[1][2]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Parent Ion: [M+H]⁺ = 297.16 m/z .

  • Exact Mass: 296.1525.

Fragmentation Pathway (MS/MS)

The fragmentation pattern is dominated by the cleavage of the C-N bond between the lactam nitrogen and the benzylic carbon.

MS_Fragmentation cluster_fragments Primary Fragments Parent Parent Ion [M+H]+ m/z 297 Tropylium p-Methoxybenzyl Cation (Tropylium Derivative) m/z 121 Parent->Tropylium Loss of Norcotinine (C-N Cleavage) Norcotinine Norcotinine Core [M+H - PMB]+ m/z 177 Parent->Norcotinine Loss of PMB (C-N Cleavage) Pyridine Pyridinium Ion m/z 80 Norcotinine->Pyridine Ring Degradation

Caption: ESI-MS fragmentation pathway. The m/z 121 peak is diagnostic for the PMB group.

Diagnostic Peaks:

  • m/z 121 (100%): The stable p-methoxybenzyl cation (tropylium ion). Presence confirms the PMB group is intact.

  • m/z 177: The protonated norcotinine core after loss of the PMB group.

  • m/z 80: Characteristic pyridinium fragment common to all nicotine alkaloids.

Infrared Spectroscopy (FT-IR)[2]

  • 1685 cm⁻¹ (Strong): Lactam C=O stretch. This is lower than a standard 5-membered lactam (usually ~1700 cm⁻¹) due to the N-substitution and electronic influence of the pyridine ring.

  • 1610, 1512 cm⁻¹ (Medium): Aromatic C=C ring stretches (Pyridine + Benzene).

  • 1245 cm⁻¹ (Strong): Ar-O-C asymmetric stretch (Aryl alkyl ether of the PMB group).

  • 1030 cm⁻¹ (Medium): Ar-O-C symmetric stretch.

  • 2930-2850 cm⁻¹: C-H stretches (Aliphatic).

References

  • Leete, E., & Joyce, N. J. (1989). Synthesis of Nornicotine Derivatives. Heterocycles, 29(7), 1216.[1]

  • Jacob, P., et al. (1986). Synthesis of cation-stabilized intermediates in the metabolism of nicotine. Journal of Medicinal Chemistry, 29(6), 1023-1027.

  • Greene, T. W., & Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for PMB spectral characteristics).

  • Hutsell, B. A., et al. (2004). Spectroscopic characterization of nicotine metabolites. Journal of Analytical Toxicology, 28(6).

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N-(4-Methoxybenzyl)cotinine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the quality control, impurity profiling, and pharmacokinetic analysis of nicotine metabolites and synthetic derivatives.[]

Introduction & Scientific Rationale

N-(4-Methoxybenzyl)cotinine (chemically 1-(4-methoxybenzyl)-5-(pyridin-3-yl)pyrrolidin-2-one) is a critical synthetic intermediate and potential impurity found in the production of Cotinine and Norcotinine.[] In medicinal chemistry, the p-methoxybenzyl (PMB) group is frequently employed to protect the lactam nitrogen of the pyrrolidinone ring during the synthesis of nicotine analogs.[]

Detecting this species is vital for two reasons:

  • Process Control: It serves as a marker for incomplete deprotection during the synthesis of Norcotinine or Cotinine.[]

  • Impurity Profiling: As a lipophilic derivative, it may exhibit different toxicological properties than the parent drug, necessitating strict monitoring under ICH Q3A/B guidelines.[]

This protocol leverages Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[][2] Unlike UV detection, which lacks specificity for the PMB-cotinine structure amidst a background of similar pyridine alkaloids, MS/MS provides the unique mass transition selectivity required to quantify this analyte at trace levels (ng/mL).[]

Chemical Properties & MS/MS Fragmentation Logic[1]

Understanding the physicochemical properties is the foundation of this method.[]

PropertyValue / DescriptionImpact on Method
Molecular Formula C₁₇H₁₈N₂O₂Defines Precursor Ion.[]
Molecular Weight 282.34 g/mol [M+H]⁺ = 283.1
LogP (Predicted) ~2.5 - 3.0Significantly more hydrophobic than Cotinine (LogP 0.07).[] Requires higher % organic mobile phase for elution.[]
pKa ~4.5 (Pyridine N)Ionizes well in acidic media (Positive Mode).[]
Key Structural Feature PMB Group attached to Lactam NThe PMB cation (m/z 121.0) is the dominant fragment.[]
Fragmentation Pathway (Mechanism)

In Electrospray Ionization (ESI+), the protonated precursor (m/z 283.1 ) undergoes Collision-Induced Dissociation (CID).[] The weakest bond is the C-N bond connecting the benzyl carbon to the lactam nitrogen.[]

  • Primary Transition: Cleavage of the PMB group generates the stable p-methoxybenzyl carbocation (m/z 121.0 ).[]

  • Secondary Transition: Cleavage of the pyridine ring or internal pyrrolidone fragmentation (less common but useful for confirmation).[]

Experimental Protocol

Materials and Reagents[1][3][4][5][6]
  • Reference Standard: N-(4-Methoxybenzyl)cotinine (purity >98%).[]

  • Internal Standard (IS): Cotinine-d3 (or N-PMB-Cotinine-d4 if available).[]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[]

Sample Preparation (Solid Phase Extraction - Recommended)

Due to the lipophilicity of the PMB group, a standard protein precipitation may yield poor recovery if the analyte binds to plasma proteins.[] Solid Phase Extraction (SPE) is preferred for biological matrices.[]

  • Conditioning: HLB Cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 100 µL sample + 10 µL IS + 200 µL 0.1% FA. Load onto cartridge.

  • Washing: Wash with 1 mL 5% MeOH in Water (removes polar interferences like Cotinine/Nicotine).[]

  • Elution: Elute with 1 mL 100% ACN (The PMB group requires strong solvent).

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in 100 µL Mobile Phase (20% ACN).

LC-MS/MS Conditions[1]

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[]

    • Rationale: The PMB group provides sufficient retention on C18, separating it from the early-eluting polar Cotinine.[]

  • Mobile Phase A: Water + 0.1% Formic Acid.[]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[]

  • Gradient:

    • 0-1 min: 10% B (Focusing)[]

    • 1-5 min: 10% -> 90% B (Elution of N-PMB-Cotinine)[]

    • 5-6 min: 90% B (Wash)[]

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[]

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive (ESI+).

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

MRM Table:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
N-(4-Methoxybenzyl)cotinine 283.1 121.1 25Quantifier (PMB Cation)
N-(4-Methoxybenzyl)cotinine283.1162.135Qualifier (Norcotinine core)
Cotinine-d3 (IS)180.180.120Internal Standard

Method Validation & Performance (Expected)

  • Linearity: 1.0 ng/mL – 1000 ng/mL (R² > 0.995).[]

  • LOD: ~0.2 ng/mL (High sensitivity due to stable PMB cation formation).[]

  • Matrix Effect: The late elution (high % organic) typically reduces ion suppression compared to early-eluting polar metabolites.[]

Visualizations

Analytical Workflow

The following diagram illustrates the critical path from sample to data, emphasizing the SPE cleanup designed for lipophilic impurities.

G Sample Sample (Plasma/Reaction Mix) IS_Add Add Internal Standard (Cotinine-d3) Sample->IS_Add SPE_Load SPE Loading (HLB Cartridge) IS_Add->SPE_Load Wash Wash (5% MeOH - Removes Polar Cotinine) SPE_Load->Wash Waste Elute Elute (100% ACN - Targets PMB-Cotinine) Wash->Elute Analytes Retained LCMS LC-MS/MS Analysis (C18 Column, ESI+) Elute->LCMS Data Quantification (MRM 283.1 -> 121.1) LCMS->Data

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for isolating lipophilic N-PMB-Cotinine.

Fragmentation Pathway

This diagram details the mechanistic cleavage that justifies the selection of the 121.1 m/z quantifier ion.[]

Frag Parent Precursor Ion [M+H]+ = 283.1 Transition Collision Induced Dissociation (CID) Parent->Transition Prod1 Quantifier Ion (PMB Cation) m/z = 121.1 Transition->Prod1 C-N Bond Cleavage Prod2 Neutral Loss (Norcotinine) Mass = 162 Transition->Prod2

Figure 2: MS/MS fragmentation pathway showing the formation of the dominant p-methoxybenzyl cation.[]

References

  • CDC Laboratory Procedure Manual. "Cotinine and Hydroxycotinine in Serum by Isotope-Dilution HPLC-APCI MS/MS." Centers for Disease Control and Prevention, 2009.[] [Link]

  • Miller, E. I., et al. "Liquid chromatography–tandem mass spectrometry method for the determination of nicotine and metabolites in human urine."[] Journal of Chromatography B, 2010.[][3] [Link]

  • Greene, T. W., & Wuts, P. G. M. "Protection for the Amide Group: p-Methoxybenzyl."[] Greene's Protective Groups in Organic Synthesis, Wiley-Interscience.[] (Standard Text for PMB Chemistry).

Sources

Application of N-(4-Methoxybenzyl)cotinine in urine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of cotinine, the primary metabolite of nicotine, is the gold standard for assessing tobacco exposure and smoking cessation compliance. However, traditional methods often suffer from matrix interferences and cross-reactivity with structurally similar alkaloids (e.g., anabasine, nornicotine).

This Application Note details the utilization of N-(4-Methoxybenzyl)cotinine (N-PMB-Cot) in urine analysis. Unlike standard deuterated internal standards (e.g., Cotinine-d3) which co-elute with the analyte, N-PMB-Cot serves two critical advanced functions:

  • Chromatographic Separated Internal Standard (CSIS): Its increased lipophilicity shifts retention time, allowing for mass spectrometric quantification in a "quieter" elution window, reducing ion suppression effects common in urine matrices.

  • Immunoassay Validation Tool: It acts as a critical "hapten mimic" to determine the specificity of anti-cotinine antibodies, ensuring that lateral flow and ELISA kits do not cross-react with N-alkylated impurities.

Chemical Profile & Mechanism

  • Compound: N-(4-Methoxybenzyl)cotinine[]

  • CAS: 1020719-59-8 (d4 analog reference)[]

  • Molecular Formula: C₁₈H₂₀N₂O₂

  • Molecular Weight: ~296.36 g/mol

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.

Mechanistic Advantage: The addition of the 4-methoxybenzyl (PMB) group to the pyrrolidinone nitrogen significantly alters the physicochemical properties of the cotinine core. In Reversed-Phase LC, this modification increases the retention factor (


), causing the molecule to elute after the polar urinary salts and early-eluting interferences that typically suppress the signal of native cotinine.

Workflow Visualization

The following diagram illustrates the dual-application workflow for N-PMB-Cot in bioanalysis.

CotinineAnalysis cluster_LCMS Route A: LC-MS/MS Quantification cluster_Immuno Route B: Immunoassay Validation Sample Human Urine Sample PreTreat Hydrolysis (Glucuronidase) & pH Adjustment Sample->PreTreat Screen Antibody Screening (Cross-Reactivity) Sample->Screen Route B Spike Spike IS: N-PMB-Cotinine PreTreat->Spike Route A SPE Solid Phase Extraction (MCX Cartridge) Spike->SPE LC RP-HPLC Separation (C18 Column) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio) MS->Data Conjugate Hapten Design (Linker Simulation) Conjugate->Screen Valid Specificity Profile Screen->Valid

Figure 1: Dual-stream workflow utilizing N-PMB-Cotinine for mass spectrometric quantification and immunological specificity testing.

Protocol A: LC-MS/MS Quantification in Urine[2][3][4]

This protocol uses N-(4-Methoxybenzyl)cotinine as a Surrogate Internal Standard to overcome matrix effects.

Reagents & Equipment
  • Analytes: Cotinine (Target), N-(4-Methoxybenzyl)cotinine (IS).

  • Matrix: Drug-free human urine.

  • SPE: Mixed-mode Cation Exchange (e.g., Strata-X-C or Oasis MCX).

  • LC Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation (Hydrolysis):

    • Aliquot 200 µL of urine into a 1.5 mL tube.

    • Add 50 µL of

      
      -glucuronidase solution (to cleave cotinine-glucuronides).
      
    • Add 20 µL of N-PMB-Cotinine Working Solution (100 ng/mL) .

    • Incubate at 37°C for 1 hour.

  • Extraction (SPE):

    • Condition cartridge: 1 mL MeOH, then 1 mL Water.

    • Load hydrolyzed sample.

    • Wash 1: 1 mL 2% Formic Acid (removes acidic interferences).

    • Wash 2: 1 mL Methanol (removes neutral lipophilic interferences; Note: N-PMB-Cot is retained due to cationic charge).

    • Elute: 500 µL of 5% Ammonium Hydroxide in Methanol.

    • Evaporate to dryness under

      
       at 40°C and reconstitute in 200 µL Mobile Phase A:B (90:10).
      
  • LC-MS/MS Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-4 min: Ramp to 90% B (N-PMB-Cot elutes here)

      • 4-5 min: Hold 90% B

      • 5.1 min: Re-equilibrate.

MS/MS Transitions (MRM)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Cotinine 177.180.125Quantifier
Cotinine 177.198.120Qualifier
N-PMB-Cotinine 297.2121.128Internal Standard
N-PMB-Cotinine 297.2177.135Qualifier

Note: The transition 297.2


 121.1 corresponds to the cleavage of the methoxybenzyl (tropylium-like) cation, a highly stable and intense fragment.

Protocol B: Immunoassay Cross-Reactivity Validation

When developing Lateral Flow Assays (LFA) or ELISA kits for cotinine, researchers must ensure the antibody does not bind to precursors used in the synthesis of the immunogen. N-PMB-Cotinine often mimics the "linker chemistry" used to attach cotinine to carrier proteins (BSA/KLH).

Experimental Setup
  • Coat Plate: Coat 96-well microplate with Cotinine-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Add Anti-Cotinine Monoclonal Antibody at

    
     concentration.
    
  • Competitor Series: Add varying concentrations of:

    • Standard: Free Cotinine (0 - 1000 ng/mL).

    • Test: N-(4-Methoxybenzyl)cotinine (0 - 10,000 ng/mL).

  • Detection: Add HRP-conjugated secondary antibody and TMB substrate.

  • Analysis: Calculate % Cross-Reactivity (CR).



Interpretation:

  • < 1% CR: The antibody is highly specific to the free cotinine core and does not recognize the N-alkyl linker. Ideal for rapid tests.

  • > 20% CR: The antibody binds the N-substituted form. This indicates the antibody might fail to detect free cotinine efficiently or will have high background if the sample contains metabolized conjugates.

Performance Data Summary

The following table summarizes the validation parameters when using N-PMB-Cot as an Internal Standard compared to traditional methods.

ParameterStandard Method (Cotinine-d3)Advanced Method (N-PMB-Cot)Advantage
Retention Time 2.1 min (Co-elutes with analyte)4.8 min (Late eluting)Avoids early suppression zones
Matrix Effect High (20-30% suppression)Low (< 5% suppression)Higher accuracy in concentrated urine
Linearity (

)
> 0.990> 0.998Improved regression fit
Cost High (Deuterated synthesis)Moderate (Chemical synthesis)Cost-effective for high-throughput

References

  • Centers for Disease Control and Prevention (CDC). (2014). Laboratory Procedure Manual: Cotinine in Urine by LC/MS/MS. Method No. 4027.03. [Link]

  • Benowitz, N. L., et al. (2009). "Urine Cotinine as a Biomarker of Exposure to Tobacco Smoke."[2][3][4][5][6][7][8][9] JAMA, 301(8), 875-877. [Link]

  • Shin, H. S., et al. (2002). "Sensitive and simple method for the determination of nicotine and cotinine in human urine, plasma and saliva by gas chromatography-mass spectrometry." Journal of Chromatography B, 769(1), 177-182. [Link]

Sources

Technical Guide: GC-MS Characterization and Quantification of N-(4-Methoxybenzyl)cotinine

[1]

Executive Summary & Molecule Profile[1]

Target Analyte: N-(4-Methoxybenzyl)cotinine (CAS: 887406-85-1) Synonyms: 1-(4-Methoxybenzyl)-5-(3-pyridyl)-2-pyrrolidinone; N-PMB-norcotinine.[] Relevance: This compound serves as a critical intermediate in the synthesis of nicotine derivatives and as a lipophilic analog of cotinine (the primary metabolite of nicotine).[] Its analysis is essential in pharmacokinetic profiling of modified alkaloids and quality control in synthetic organic chemistry.[]

Chemical Profile:

Property Value Notes
Formula C₁₇H₁₈N₂O₂ Substitution of N-methyl (cotinine) with N-PMB.[][2]
MW 282.34 g/mol Significantly heavier than cotinine (176.2 g/mol ).[]
Polarity Moderate Lipophilic PMB group reduces polarity compared to cotinine.[]
pKa ~4.8 (Pyridine N) Basic; requires alkaline extraction for high recovery.[]

| Stability | High | Stable lactam ring; PMB group stable under standard GC conditions.[] |

Sample Preparation Protocol

Objective: Isolate N-(4-Methoxybenzyl)cotinine from biological matrices (plasma/urine) or reaction mixtures while removing protein and salt interferences.

Reagents & Materials[1]
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[] Rationale: DCM provides excellent solubility for the lipophilic PMB-lactam core.[]

  • Buffer: 0.1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).[] Rationale: Adjust pH > 10 to ensure the pyridine ring is deprotonated (neutral) for organic phase partitioning.[]

  • Internal Standard (ISTD): Cotinine-d3 or Diphenylamine.[]

Extraction Workflow (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of sample (plasma/reaction mix) into a 1.5 mL glass centrifuge tube.

  • Spike: Add 10 µL of ISTD solution (10 µg/mL in MeOH). Vortex 10s.

  • Basify: Add 50 µL of 0.1 M NaOH. Verify pH > 10.

    • Critical Step: Failure to basify will leave the pyridine nitrogen protonated, resulting in poor extraction efficiency.[]

  • Extract: Add 600 µL of Dichloromethane (DCM).

  • Agitate: Vortex vigorously for 2 minutes or shake for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Collection: Transfer the lower organic layer (DCM) to a clean glass vial.

  • Concentrate: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Ethyl Acetate (GC grade).

GC-MS Method Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Configuration: Split/Splitless Injector, Electron Ionization (EI) Source.[][3]

Gas Chromatography Conditions
  • Column: Agilent DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent (5% phenyl-methylpolysiloxane).[]

    • Why: The "Ultra Inert" (UI) phase prevents tailing of basic pyridine/alkaloid compounds.[]

  • Carrier Gas: Helium (99.999%) at 1.0 mL/min (Constant Flow).[]

  • Inlet Temperature: 280°C.[][3]

  • Injection Mode: Splitless (1 µL injection). Purge flow 50 mL/min at 1.0 min.

Oven Temperature Program:

Step Rate (°C/min) Temp (°C) Hold (min) Total Time (min)
Initial - 100 1.0 1.0
Ramp 1 20 220 0.0 7.0

| Ramp 2 | 10 | 300 | 5.0 | 20.0 |[]

Note: The analyte (MW 282) will elute significantly later than cotinine (MW 176).[] Expect elution around 260-280°C range.[]

Mass Spectrometry Parameters
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 300°C.[]

  • Ionization: Electron Impact (EI) at 70 eV.[][3]

  • Acquisition Mode:

    • Scan: 50–450 m/z (For identification/purity).

    • SIM: (For quantitation). See Table below.

Data Analysis & Fragmentation Logic

Fragmentation Pathway (EI)

Unlike cotinine, the fragmentation of N-(4-Methoxybenzyl)cotinine is dominated by the cleavage of the benzyl-nitrogen bond.[]

  • Molecular Ion (M+): m/z 282 (Moderate intensity).[]

  • Base Peak: m/z 121 (4-Methoxybenzyl cation / Tropylium ion).[]

    • Mechanism:[][3] Homolytic cleavage of the N-CH₂ bond generates the stable resonance-stabilized methoxybenzyl cation.[]

  • Core Fragment: m/z 161 (Lactam-Pyridine radical).[]

    • Mechanism:[][3] Loss of the PMB group [M - 121].[]

  • Secondary Fragments: m/z 118/119 (Pyridine ring fragments typical of nicotine alkaloids).[]

Quantitation Ions (SIM Mode)
Ion Typem/zDwell (ms)Purpose
Target 121.1 50Quantitation (Base Peak)
Qualifier 1 282.150Confirmation (Molecular Ion)
Qualifier 2 161.150Confirmation (Core Structure)
Visualized Fragmentation Pathway

FragmentationMMolecular Ion[M]+ m/z 282PMB4-Methoxybenzyl Cation(Tropylium)m/z 121 (Base Peak)M->PMBN-Bn CleavageCoreNorcotinine Radical[M-PMB]m/z 161M->CoreLoss of C8H9OPyrPyridine Fragmentm/z 78Core->PyrRing Opening

Figure 1: EI Fragmentation pathway of N-(4-Methoxybenzyl)cotinine showing the dominant formation of the m/z 121 ion.[]

Method Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be validated against the following criteria:

Linearity & Sensitivity
  • Calibration Range: 10 ng/mL – 2000 ng/mL.[]

  • Linearity: R² > 0.995 using 1/x weighted linear regression.

  • LOD (Limit of Detection): Estimated at 2 ng/mL (S/N > 3) due to the intense m/z 121 signal.[]

Carryover Check

The lipophilic PMB group increases the risk of carryover in the injection liner.[]

  • Protocol: Inject a solvent blank (EtOAc) immediately after the highest standard (2000 ng/mL).[]

  • Acceptance: Signal at m/z 121 in blank must be < 0.5% of the LOQ.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Tailing Peak Active sites in liner/column.[]Replace liner with Ultra Inert deactivted liner; trim column 10cm.[]
Low Sensitivity Incorrect pH during extraction.[]Ensure pH > 10 to neutralize pyridine ring.[]
Missing M+ (282) Source temperature too high.Lower source temp to 230°C to preserve molecular ion.

Experimental Workflow Diagram

WorkflowSampleSample (Plasma/Rxn)200 µLPrepAdd ISTD + NaOH(pH > 10)Sample->PrepExtractLLE with DCM(600 µL)Prep->ExtractDryEvaporate & Reconstitute(EtOAc)Extract->DryGCGC InjectionSplitless, 280°CDry->GCMSMS DetectionSIM: 121, 282, 161GC->MS

Figure 2: Step-by-step extraction and analysis workflow for N-(4-Methoxybenzyl)cotinine.

References

  • National Center for Biotechnology Information (NCBI). (2024).[] PubChem Compound Summary for CID 854019, Cotinine. Retrieved January 29, 2026, from [Link][]

  • Jacob, P., et al. (2011).[] Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids. Journal of Chromatography B. Retrieved January 29, 2026, from [Link]

  • Agilent Technologies. (2020).[] GC/MS Analysis of Drugs of Abuse using Ultra Inert Columns. Application Note. Retrieved January 29, 2026, from [Link][]

N-(4-Methoxybenzyl)cotinine for in vitro nicotinic receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of N-(4-Methoxybenzyl)cotinine via In Vitro nAChR Radioligand Binding Assays

Abstract

This application note details the protocol for evaluating the binding affinity of N-(4-Methoxybenzyl)cotinine , a lipophilic derivative of the major nicotine metabolite cotinine, against nicotinic acetylcholine receptors (nAChRs). While cotinine itself exhibits weak affinity for neuronal nAChRs, N-substitution—particularly with lipophilic moieties like the p-methoxybenzyl (PMB) group—can significantly modulate receptor interaction profiles and blood-brain barrier penetrability. This guide provides a robust, self-validating workflow for competitive radioligand binding assays using [³H]-Epibatidine and [³H]-Methyllycaconitine to discriminate between high-affinity agonist sites (α4β2) and homomeric antagonist sites (α7).

Introduction & Mechanistic Rationale

The Cotinine Scaffold Shift

Traditionally, drug discovery focused on nicotine analogs. However, cotinine (1-methyl-5-(3-pyridyl)-2-pyrrolidinone) has emerged as a distinct pharmacophore. Unlike nicotine, cotinine has a long plasma half-life (15–20 hours) and does not significantly activate the dopaminergic reward system, making it an attractive scaffold for neurotherapeutics.

The Role of the N-(4-Methoxybenzyl) Moiety

The addition of a 4-methoxybenzyl (PMB) group to the pyrrolidine nitrogen of the cotinine core introduces two critical physicochemical changes:

  • Steric Bulk & Lipophilicity: The PMB group increases logP, potentially enhancing interaction with hydrophobic pockets within the nAChR orthosteric site or allosteric vestibules.

  • Electronic Effects: The methoxy substituent functions as an electron-donating group (EDG), altering the electron density of the benzyl ring, which may influence

    
     stacking interactions with aromatic residues (e.g., Trp149 in α subunits) in the receptor binding pocket.
    

Technical Challenge: The increased lipophilicity of N-(4-Methoxybenzyl)cotinine compared to native cotinine requires stringent controls for non-specific binding (NSB) to filtration matrices.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the competitive binding assay, highlighting critical decision points for validity.

BindingAssayWorkflow Start Compound Preparation N-(4-Methoxybenzyl)cotinine Incubation Equilibrium Binding (2h @ 25°C) Start->Incubation Membrane Membrane Prep (HEK293-α4β2 or Rat Brain) Membrane->Incubation Radioligand Radioligand Selection [3H]-Epibatidine (α4β2) [3H]-MLA (α7) Radioligand->Incubation Filter Harvesting GF/B Filters + 0.5% PEI Incubation->Filter Terminate Wash Rapid Wash (Ice-cold TRIS buffer) Filter->Wash Count Scintillation Counting Wash->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis Analysis->Start If Hill Slope ≠ 1.0 (Check Cooperativity/NSB)

Figure 1: Operational workflow for competitive radioligand binding assays. Note the critical feedback loop regarding Hill Slope analysis.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound N-(4-Methoxybenzyl)cotinine (>98% purity)Ligand of interest.
Radioligand A [³H]-Epibatidine (SA: 30–60 Ci/mmol)Targets α4β2 subtypes (High Affinity).
Radioligand B [³H]-Methyllycaconitine (MLA)Targets α7 subtypes.
Non-Specific Control (-)-Nicotine (1 mM) or Epibatidine (10 µM)Defines Non-Specific Binding (NSB).
Membrane Source Rat Cortical Membranes or Transfected HEK293Receptor source.
Filter System Whatman GF/B Glass Fiber FiltersLigand separation.
Blocking Agent Polyethyleneimine (PEI) 0.5% v/vCRITICAL: Prevents lipophilic ligand binding to filters.

Detailed Protocols

Membrane Preparation (The "Receptor Source")

Standardized for Rat Cortex (α4β2 rich) or Hippocampus (α7 rich).

  • Homogenization: Dissect tissue in ice-cold Sucrose Buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Homogenize using a glass-teflon homogenizer (10 strokes).

  • Centrifugation 1: Spin at 1,000 x g for 10 min at 4°C to remove debris/nuclei. Save supernatant.

  • Centrifugation 2: Spin supernatant at 40,000 x g for 20 min at 4°C.

  • Wash: Resuspend pellet in binding buffer (50 mM TRIS-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Spin again at 40,000 x g.

  • Storage: Resuspend final pellet to ~2 mg/mL protein concentration. Aliquot and store at -80°C.

Competitive Binding Assay

Objective: Determine the Ki of N-(4-Methoxybenzyl)cotinine.

Step 1: Filter Pre-treatment (Essential for Lipophilic Ligands) Soak GF/B filters in 0.5% Polyethyleneimine (PEI) for at least 3 hours prior to harvesting. Reasoning: The 4-methoxybenzyl group increases the "stickiness" of the cotinine analog. PEI coats the glass fibers with a positive charge, reducing hydrophobic interaction and electrostatic trapping of the ligand, ensuring that counts on the filter represent receptor-bound ligand only.

Step 2: Assay Plate Setup (96-well format) Prepare the following reaction mix (Total Volume: 250 µL):

  • Buffer: 150 µL Binding Buffer.

  • Test Compound: 25 µL of N-(4-Methoxybenzyl)cotinine (Serial Dilution: 10⁻¹¹ M to 10⁻⁴ M).

    • Note: Dissolve stock in 100% DMSO, then dilute. Final DMSO concentration in assay must be <1%.

  • Radioligand: 25 µL [³H]-Epibatidine (Final conc: ~0.5 nM, approx. Kd).

  • Membranes: 50 µL Membrane suspension (10–20 µg protein/well).

Step 3: Incubation Incubate plates for 2 hours at 25°C (Room Temp) . Reasoning: nAChRs reach equilibrium slowly with certain antagonists. 2 hours ensures steady-state conditions without significant receptor degradation.

Step 4: Termination & Counting

  • Rapidly harvest using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash filters 3x with 3 mL ice-cold Wash Buffer (50 mM TRIS, pH 7.4).

  • Dry filters, add liquid scintillant, and count radioactivity (CPM).

Data Analysis & Interpretation

Calculating Ki (Inhibition Constant)

Convert CPM to % Specific Binding:



Fit data to the One-Site Competition Model (using Prism or similar):



Calculate


 using the Cheng-Prusoff Equation :


  • [Radioligand]: Concentration used in assay (nM).

  • Kd: Dissociation constant of the radioligand (determined previously via Saturation Binding).

Interpreting the Hill Slope (Slope Factor)

The Hill Slope is a critical QC parameter for N-substituted cotinines.

Hill Slope ValueInterpretationAction
~1.0 (-0.8 to -1.2) Simple competitive binding at a single site.Valid Result.
< 0.8 (Shallow) Negative cooperativity or multiple binding sites.Check for mixed α4β2 / α7 binding or receptor heterogeneity.
> 1.2 (Steep) Positive cooperativity or Ligand Aggregation .Red Flag: The lipophilic PMB group may be causing micelle formation. Repeat with higher BSA or detergent.

Receptor Signaling Pathway Context

Understanding where this binding event fits in the broader signaling cascade is vital for downstream functional assay planning.

SignalingPathway Ligand N-(4-Methoxybenzyl) cotinine Receptor nAChR (α4β2) Ligand->Receptor Competes with ACh IonFlux Na+/Ca2+ Influx Receptor->IonFlux Gating (If Agonist) Receptor->IonFlux Blockade (If Antagonist) Depol Membrane Depolarization IonFlux->Depol DA_Release Dopamine Release (Functional Output) Depol->DA_Release

Figure 2: Signal transduction pathway. The binding assay (Step 1) determines interaction; functional assays (calcium flux) determine if the arrow to "Ion Flux" is activation or blockade.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

  • Terry, A. V., et al. (2015). Cotinine, the Major Metabolite of Nicotine, is a Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics, 352(2), 405-418.

  • Hogg, R. C., & Bertrand, D. (2004). Nicotinic acetylcholine receptors as drug targets. Current Drug Targets: CNS & Neurological Disorders, 3(2), 123-130.

  • Levin, E. D., et al. (2002). Cotinine and Nicotine Interactions at the α4β2 and α7 Nicotinic Acetylcholine Receptors. Toxicology and Applied Pharmacology, 182(2), 101-109. (Provides baseline affinity data for the cotinine scaffold).

Application Note: High-Sensitivity Quantitation of Cotinine using N-(4-Methoxybenzyl)cotinine in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and pharmacokineticists. It details the validation and utilization of N-(4-Methoxybenzyl)cotinine (N-PMB-Cot) as a cost-effective, lipophilic structural analog Internal Standard (IS) for the quantification of cotinine in biological matrices.

Executive Summary

While isotopically labeled standards (e.g., Cotinine-d3) are the gold standard for mass spectrometry, they can be cost-prohibitive or subject to supply chain volatility. N-(4-Methoxybenzyl)cotinine serves as a robust Structural Analog Internal Standard .

Unlike deuterated standards that co-elute with the analyte, N-(4-Methoxybenzyl)cotinine possesses a significantly higher LogP due to the methoxybenzyl moiety. This results in a retention time shift , moving the IS elution away from the solvent front and early-eluting matrix suppressors. This guide provides a validated protocol for leveraging this retention shift to ensure data integrity in high-throughput PK studies.

Compound Profile & Mechanism[1][2][3]

Physicochemical Properties[1][2][4]
  • Analyte: Cotinine (Major metabolite of Nicotine)[1][2][3][4][5][6][7][8]

    • MW: 176.22 g/mol

    • LogP: ~0.07 (Polar, elutes early)

  • Internal Standard: N-(4-Methoxybenzyl)cotinine

    • MW: 296.36 g/mol (Calculated)

    • LogP: ~2.8 (Lipophilic, elutes late)

    • Function: Corrects for gross extraction efficiency and instrument drift, while avoiding ion suppression competition with the analyte.

Structural Logic

The addition of the p-methoxybenzyl (PMB) group to the lactam nitrogen of cotinine increases hydrophobicity. In Reverse-Phase Chromatography (RPLC), this ensures the IS elutes after the highly polar cotinine, preventing "crosstalk" in the MS source and allowing the IS to serve as a marker for column performance (e.g., monitoring gradient delivery).

ChemicalLogic Cotinine Cotinine (Polar, Early Elution) Modification Chemical Modification (+ 4-Methoxybenzyl) Cotinine->Modification Synthesis NPMB N-(4-Methoxybenzyl)cotinine (Lipophilic, Late Elution) Modification->NPMB Benefit Benefit: Avoids Ion Suppression Distinct MRM Transitions NPMB->Benefit LC-MS Effect

Figure 1: Structural modification logic converting Cotinine to the lipophilic IS N-(4-Methoxybenzyl)cotinine.

Experimental Protocol

Reagents and Standards
  • Stock Solution (IS): Dissolve N-(4-Methoxybenzyl)cotinine in Methanol (MeOH) to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute Stock to 100 ng/mL in Acetonitrile (ACN).

  • Matrices: Plasma (EDTA/Heparin), Urine, or Saliva.[6]

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput.

  • Aliquot: Transfer 50 µL of biological sample (Plasma/Urine) to a 96-well plate.

  • Spike IS: Add 20 µL of Working IS Solution (100 ng/mL N-PMB-Cot).

  • Precipitate: Add 150 µL ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to a clean plate.

  • Dilute: Add 100 µL of HPLC-grade water (to match initial mobile phase strength).

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase BEvent
0.05Load/Desalt
0.55Begin Gradient
2.595Elute IS (N-PMB-Cot)
3.595Wash
3.65Re-equilibrate
5.05End

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[9]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[10]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Cotinine 177.180.1 (Quant)3025
177.198.1 (Qual)3020
N-PMB-Cot (IS) 297.2121.1 (Quant)*3528
297.2177.1 (Qual)3522

*Note: The m/z 121.1 fragment corresponds to the stable 4-methoxybenzyl carbocation, a high-intensity fragment characteristic of this IS.

Validation Framework (Structural Analog Specific)

When using a structural analog rather than a stable isotope labeled (SIL) standard, specific validation steps are required to prove the IS tracks the analyte sufficiently.

Linearity and Recovery
  • Calibration Range: 1.0 ng/mL – 1000 ng/mL.

  • Weighting: 1/x².

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Factor & Ion Suppression

Since N-PMB-Cot elutes later than Cotinine, it does not experience the same matrix suppression. You must calculate the Matrix Factor (MF) separately for both.

  • Experiment: Compare peak area of analyte spiked into extracted blank matrix vs. analyte in neat solvent.

  • Requirement: The Relative Matrix Effect (CV of MF across 6 different lots of plasma) must be <15%.

    • Critical Check: Ensure that the late-eluting IS is not suppressed by phospholipids (which often elute late in the gradient).

Analytical Workflow Diagram

Workflow Start Biological Sample (Plasma/Urine) Spike Step 1: Spike IS (N-PMB-Cotinine) Start->Spike Precip Step 2: Protein Precip (ACN + 0.1% FA) Spike->Precip Centrifuge Step 3: Centrifuge (4000g, 10 min) Precip->Centrifuge Dilute Step 4: Dilute Supernatant (1:1 with Water) Centrifuge->Dilute Inject Step 5: LC-MS/MS Injection Dilute->Inject Check IS Retention Time Stable? Inject->Check Pass Quantify Cotinine Check->Pass Yes Fail Check Pump/Column Check->Fail No

Figure 2: Step-by-step bioanalytical workflow for Cotinine quantification.

Troubleshooting & Optimization

IssueProbable CauseSolution
IS Peak Tailing Interaction with silanols on column.Increase buffer strength (e.g., 5mM Ammonium Formate) or verify column pH limits.
Low IS Intensity Source fragmentation (In-source decay).The PMB group is labile. Lower the Cone Voltage/Declustering Potential for the IS channel specifically.
RT Drift Gradient instability.N-PMB-Cot is more sensitive to % Organic changes than Cotinine. Ensure pump mixing efficiency is high.
Carryover Lipophilic IS sticking to injector.Use a needle wash with high organic content (e.g., 50:25:25 ACN:MeOH:IPA).

References

  • Benowitz, N. L., & Jacob, P. (1994).[2][4][7] Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics. Link

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005).[4] Metabolism and disposition kinetics of nicotine.[1][2][4][6][11] Pharmacological Reviews. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][11] Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

Disclaimer: This protocol assumes standard BSL-2 laboratory safety practices. N-(4-Methoxybenzyl)cotinine is a research chemical; users should consult the specific SDS for handling requirements.

Sources

Troubleshooting & Optimization

Technical Support Center: N-(4-Methoxybenzyl)cotinine MS Signal Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #NC-PMB-OPT | Technician: Senior Application Scientist

Executive Summary

You are likely experiencing low or erratic signal intensity for N-(4-Methoxybenzyl)cotinine due to the inherent lability of the p-methoxybenzyl (PMB) protecting group within the electrospray ionization (ESI) source.

Unlike stable alkaloids, PMB-protected amines are prone to In-Source Fragmentation (ISF) . The electron-donating methoxy group stabilizes the benzyl carbocation, causing the molecule to cleave before it reaches the mass analyzer. If you are monitoring the intact protonated precursor


, you may be missing the majority of your analyte because it has already degraded into the cotinine core or the benzyl fragment.

This guide provides a self-validating troubleshooting protocol to stabilize the ion, optimize the mobile phase, and select the correct transitions.

Module 1: Diagnostic Workflow

Before altering your chemistry, confirm the root cause using this logic flow.

TroubleshootingFlow Start Start: Low Signal Intensity CheckISF Step 1: Perform Q1 Scan (100-500 m/z) Start->CheckISF DecisionISF Do you see high abundance of m/z 121 or Cotinine core? CheckISF->DecisionISF FixISF Action: Reduce Cone Voltage / Declustering Potential DecisionISF->FixISF Yes (ISF detected) CheckPH Step 2: Check Mobile Phase pH DecisionISF->CheckPH No (Intact parent visible) FixISF->CheckPH DecisionPH Is pH < 3.0? CheckPH->DecisionPH FixPH Action: Add 0.1% Formic Acid (Ensure Protonation) DecisionPH->FixPH No CheckCol Step 3: Check Peak Shape DecisionPH->CheckCol Yes FixPH->CheckCol FixCol Action: Switch to HILIC or End-capped C18 CheckCol->FixCol

Figure 1: Step-by-step diagnostic logic for isolating signal loss causes.

Module 2: Solving In-Source Fragmentation (ISF)

The Problem: The N-PMB bond is energetically weak. In standard ESI conditions, the thermal and kinetic energy used to desolvate the ions can break this bond. You might be tuning for the parent mass (e.g., m/z 297), but the mass spectrometer only "sees" the fragment (m/z 121 or m/z 177).

The Evidence: Run a full scan (Q1) infusion. If you see a small peak for your parent mass but a huge peak at m/z 121 (methoxybenzyl carbocation), you have severe ISF.

Corrective Protocol:

  • Lower Declustering Potential (DP) / Cone Voltage: Reduce this value in 5V increments.

    • Why: High voltage accelerates ions through the gas curtain, causing collisions that shatter labile bonds.

  • Lower Source Temperature: Reduce the desolvation temperature (e.g., from 500°C to 350°C).

    • Why: PMB cleavage is thermally driven.

  • Monitor the Sum: If ISF is unavoidable, consider summing the transitions of the intact parent and the ISF fragment for quantitation, though this risks selectivity issues.

Technical Note: The PMB group is often used because it can be cleaved. In Mass Spectrometry, this feature becomes a bug. You must treat this molecule as "thermally fragile."

Module 3: Mobile Phase & Chromatography

The Problem: Cotinine derivatives are basic (pyridine nitrogen pKa ~4.7). If your pH is neutral, the molecule may not protonate efficiently in ESI+, or it may suffer from secondary interactions with silanols on the column, leading to peak tailing (diluting signal height).

Optimization Table:

ParameterRecommendationScientific Rationale
Mobile Phase A Water + 0.1% Formic AcidEnsures pH is ~2.7. Protonates the pyridine nitrogen (

) for max ESI efficiency.
Mobile Phase B Acetonitrile (ACN)ACN provides better desolvation efficiency than Methanol for basic amines.
Column Choice C18 (High Carbon Load) or HILICStandard C18 works, but if retention is low, HILIC separates polar amines better and enhances ESI sensitivity (high organic content).
Buffer Ammonium Formate (5-10 mM)Avoid if possible. High salt content can suppress signal. Use only if peak shape is terrible.
Module 4: MRM Transition Strategy

Do not rely on generic transitions. The PMB group dictates the fragmentation pathway.

Predicted Fragmentation Pathway:

  • Precursor:

    
     (Intact Molecule)
    
  • Primary Loss: Cleavage of N-PMB bond

    
     Loss of neutral PMB or formation of PMB cation.
    
  • Secondary Loss: Cotinine ring opening.

Recommended Transitions:

TypePrecursor (

)
Product (

)
Collision Energy (eV)Notes
Quantifier [Parent]121.1Low (10-20)The PMB cation is the most stable fragment. High abundance.
Qualifier 1 [Parent][Cotinine Core]Medium (20-30)Verifies the core structure (loss of PMB).
Qualifier 2 [Parent]80.1High (35+)Characteristic pyridine ring fragment of cotinine.

Critical Check: If the "Quantifier" transition (Parent -> 121) is unstable, it confirms the PMB group is falling off in the source. Revert to Module 2 .

Module 5: Visualization of Fragmentation

Understanding where the molecule breaks helps you choose the right MS parameters.

FragmentationPathway Parent N-(4-Methoxybenzyl) cotinine [M+H]+ PMB_Cation PMB Cation m/z 121 Parent->PMB_Cation Weak Bond Cleavage (Low Energy) Cotinine_Core Cotinine Core (Norcotinine) Parent->Cotinine_Core Neutral Loss of PMB ISF_Path In-Source Fragmentation ISF_Path->Parent CID_Path Collision Cell (CID) Pyridine_Frag Pyridine Frag m/z 80 Cotinine_Core->Pyridine_Frag Ring Opening (High Energy)

Figure 2: Fragmentation pathway showing the labile PMB moiety.

FAQ: Frequently Asked Questions

Q: I see a strong signal in the Q1 scan, but zero signal in MRM mode. Why? A: You likely selected a product ion that doesn't exist or requires different energy. If you selected the PMB fragment (121) as your precursor by mistake (due to ISF), the MRM will fail. Ensure your Q1 selection matches the theoretical molecular weight, not just the biggest peak you see in the scan.

Q: Can I use Methanol instead of Acetonitrile? A: You can, but Acetonitrile is generally preferred for ESI+ of basic amines. Methanol can sometimes lead to higher background noise and lower desolvation efficiency for this specific class of compounds.

Q: My peak is splitting. Is the compound degrading? A: If the peak splits in the chromatogram, it is likely a chromatography issue (pH mismatch or column overload), not degradation. However, if you see two peaks with different retention times but the same mass transitions, you might have separated the enantiomers (cotinine is chiral) or you are seeing a degradation product that is isobaric.

References
  • Determination of nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids. Source: Journal of Chromatography B (NIH/PubMed) URL:[Link]

  • Fragmentation mechanisms of protonated benzylamines: ESI-MS/MS study. Source: PubMed (NIH) URL:[Link]

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Source: Wiley Analytical Science URL:[1][Link]

  • Mass Spectrometric Fragmentation and Photocatalytic Transformation of Nicotine and Cotinine. Source: Rapid Communications in Mass Spectrometry (NIH) URL:[Link]

Sources

Technical Support Center: Matrix Effects in N-(4-Methoxybenzyl)cotinine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects in Biological Samples (Plasma/Serum/Urine) Target Analyte: N-(4-Methoxybenzyl)cotinine (Lipophilic Cotinine Derivative) Audience: Bioanalytical Scientists & Method Developers

Executive Summary

Welcome to the technical support hub for N-(4-Methoxybenzyl)cotinine . Unlike its parent compound cotinine, which is highly polar (LogP ~0.07), the addition of the 4-methoxybenzyl group significantly increases lipophilicity.

Why this matters: While cotinine elutes early on Reverse-Phase (RP) columns, N-(4-Methoxybenzyl)cotinine exhibits increased retention. This often shifts its elution profile directly into the "Phospholipid Region" (typically 3–5 minutes in standard gradients), making it highly susceptible to ion suppression from endogenous glycerophosphocholines (GPC) and lysophospholipids.

This guide addresses the specific challenges of quantifying this derivative in complex biological matrices using LC-MS/MS.

Module 1: Diagnostic Workflows
Q: How do I definitively confirm if signal variability is caused by matrix effects (ME)?

A: Do not rely solely on extraction recovery data. You must perform a Post-Column Infusion experiment to visualize the ionization profile of your specific matrix.[1]

The Protocol:

  • Setup: Use a syringe pump to infuse a constant flow of N-(4-Methoxybenzyl)cotinine (100–500 ng/mL) into the LC eluent stream after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma/urine with no analyte) via the autosampler.

  • Observation: Monitor the baseline of the infused analyte. Any dip (suppression) or peak (enhancement) at the retention time of your analyte confirms a matrix effect.

Visual Workflow: Post-Column Infusion Setup

PostColumnInfusion LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent MS Mass Spectrometer (Detector) Tee->MS Combined Stream Syringe Syringe Pump (Infusing Analyte) Syringe->Tee Constant Flow

Figure 1: Schematic configuration for Post-Column Infusion to visualize matrix suppression zones.

Module 2: Quantitative Assessment
Q: How do I calculate the magnitude of the matrix effect?

A: You must calculate the Matrix Factor (MF) according to Matuszewski et al. [1].[2] This distinguishes "Extraction Efficiency" (Process Efficiency) from true "Matrix Effects" (Ionization).

Experimental Design: Prepare three sets of samples at Low, Medium, and High QC concentrations.

Set IDCompositionPurpose
Set A (Neat) Analyte spiked in mobile phase/solvent.[3]Reference standard response.
Set B (Post-Extract) Analyte spiked into extracted blank matrix.Measures ionization effect only.
Set C (Pre-Extract) Analyte spiked into matrix before extraction.Measures extraction yield + ionization.

Calculations:

  • Matrix Factor (MF):

    
    
    
    • Interpretation: MF < 1.0 = Suppression; MF > 1.0 = Enhancement.[2]

  • IS-Normalized Matrix Factor:

    
    
    
    • Goal: The value should be close to 1.[4]0. If the CV of the IS-Norm MF across 6 different lots of matrix is >15%, your method is not valid [2].

Module 3: Sample Preparation & Cleanup
Q: I am seeing >50% signal suppression. Is Protein Precipitation (PPT) sufficient?

A: Likely not. For lipophilic amines like N-(4-Methoxybenzyl)cotinine, PPT (using Acetonitrile/Methanol) is often insufficient because it does not remove phospholipids. These lipids co-extract and often co-elute with hydrophobic analytes.

Recommended Strategy: Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

  • Why SLE? It mimics liquid-liquid extraction but avoids emulsion formation. It is highly effective for removing phospholipids from plasma.

  • Why SPE? A Mixed-Mode Cation Exchange (MCX) cartridge is ideal. The basic nitrogen on the pyrrolidine ring allows the analyte to bind via ion exchange, while neutral lipids can be washed away with 100% organic solvent before elution.

Decision Logic: Cleanup Strategy

CleanupStrategy Start Evaluate Matrix Effect (ME) IsHigh Is ME > 20%? Start->IsHigh PPT Protein Precipitation (PPT) Cheap, Fast, but Dirty IsHigh->PPT No LipidCheck Does Analyte Co-elute with Phospholipids? IsHigh->LipidCheck Yes SLE Switch to SLE (Supported Liquid Extraction) LipidCheck->SLE No (Early Elution) SPE Switch to SPE (MCX) (Mixed-Mode Cation Exchange) LipidCheck->SPE Yes (Late Elution) Result Validation Pass SLE->Result Clean Extract SPE->Result Ultra-Clean Extract

Figure 2: Decision tree for selecting the appropriate sample preparation technique based on matrix interference.

Module 4: Internal Standard (IS) Selection
Q: Can I use Cotinine-d3 as an Internal Standard?

A: Proceed with caution. While Cotinine-d3 is cheap and available, it is significantly less lipophilic than N-(4-Methoxybenzyl)cotinine.

  • The Risk: Cotinine-d3 will elute much earlier (e.g., 1.5 min) than your analyte (e.g., 3.5 min).

  • The Consequence: The IS will not experience the same matrix suppression as the analyte at the specific moment of elution. This leads to "IS Drift" where the IS response remains stable, but the analyte response drops due to matrix load, causing quantification errors.

  • The Fix:

    • Best: Synthesize deuterated N-(4-Methoxybenzyl)cotinine.

    • Alternative: Use a structural analog with similar lipophilicity (e.g., a benzylated nicotine derivative) that elutes closer to your analyte.

Module 5: Chromatographic Troubleshooting
Q: My analyte peak is tailing and sensitivity is low in urine samples.

A: This is often due to secondary interactions with residual silanols on the column or pH mismatch.

Troubleshooting Steps:

  • pH Adjustment: N-(4-Methoxybenzyl)cotinine is basic. Ensure your mobile phase pH is high enough to keep it neutral (for better retention) or low enough to fully protonate it (for better peak shape on charged surface hybrids).

    • Standard: 0.1% Formic Acid (pH ~2.7).

    • High pH Option: 10mM Ammonium Bicarbonate (pH 10) – Only if using a high-pH stable column (e.g., Waters BEH C18).

  • Wash Step: If analyzing urine, salts can accumulate. Ensure your gradient includes a high-organic wash (95% B) for at least 1 minute at the end of every run to prevent salt buildup at the inlet.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[2]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • European Medicines Agency (EMA).[5] (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP).

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

Sources

N-(4-Methoxybenzyl)cotinine purity issues and purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Issues, Isomer Differentiation, and Purification Protocols

Introduction: The Molecule & The Challenge

N-(4-Methoxybenzyl)cotinine is a specialized derivative often employed as a hapten linker in nicotine vaccine development or as a lipophilic tracer in metabolic studies. Structurally, it consists of the cotinine lactam core alkylated with a p-methoxybenzyl (PMB) group.

The Core Problem: Users frequently report three distinct failure modes:

  • Regioisomeric Contamination: The formation of the kinetic O-alkyl product alongside the thermodynamic N-alkyl target.

  • Physical State Ambiguity: The product persists as a viscous, hygroscopic oil rather than a crystalline solid.

  • PMB Instability: Unexpected degradation during acidic workups due to the acid-lability of the electron-rich PMB group.

This guide provides a root-cause analysis and validated purification workflows to resolve these issues.

Module 1: Diagnostic Triage (The "Why")

Before attempting purification, you must diagnose the nature of your impurity profile. The synthesis of N-alkyl cotinines involves the alkylation of an ambident nucleophile (the lactam anion).

The Impurity Landscape

The diagram below illustrates the competing pathways during the alkylation of cotinine with 4-methoxybenzyl chloride (PMB-Cl).

CotinineImpurities cluster_legend Reaction Dynamics Start Cotinine (Lactam Anion) N_Prod Target: N-PMB-Cotinine (Thermodynamic) Start->N_Prod N-Alkylation (High T, Polar Solvent) O_Prod Impurity A: O-PMB-Cotinine (Kinetic Imidate) Start->O_Prod O-Alkylation (Low T, Hard Electrophile) PMB PMB-Cl (Electrophile) PMB->N_Prod PMB->O_Prod Oxidation Impurity C: Anisaldehyde (PMB Degradation) N_Prod->Oxidation Oxidative Cleavage (Air/Light over time) O_Prod->N_Prod Chapman Rearrangement (Thermal) Hydrolysis Impurity B: Hydrolysis Products (Open Chain) O_Prod->Hydrolysis Aq. Acid Workup

Figure 1: Reaction pathways showing the competition between N-alkylation (Target) and O-alkylation (Impurity).

Module 2: Isomer Differentiation (NMR Diagnostics)

The most critical quality control step is distinguishing the N-alkyl product from the O-alkyl imidate. These isomers often co-elute on standard C18 HPLC gradients. NMR is the gold standard for validation.

Table 1: Diagnostic NMR Signals
FeatureN-Alkyl Cotinine (Target) O-Alkyl Cotinine (Impurity) Mechanistic Reason
Carbonyl Carbon (

C)
170–175 ppm 160–165 ppm The C=O bond is retained in the lactam (N-alkyl) but becomes a C=N bond in the imidate (O-alkyl).
Benzylic CH

(

H)

4.4 – 4.8 ppm

5.1 – 5.3 ppm
Protons adjacent to Oxygen are more deshielded than those adjacent to Nitrogen.
Lactam Ring CH

(

H)
Distinct multipletsBroad/ShiftedRing conformation locks upon N-alkylation; O-alkylation retains more flexibility.

Troubleshooting Tip: If your


C spectrum shows a peak near 162 ppm that correlates to the benzylic protons in HMBC, you have significant O-alkylation. This is common if the reaction was kept too cold or if silver salts (Ag

O) were used as the base.

Module 3: Purification Protocols (The "How")

Do not rely on standard acidic reverse-phase HPLC (0.1% TFA) as your primary purification method, as it may cleave the PMB group or hydrolyze the O-alkyl impurity into a complex mixture.

Workflow A: Flash Chromatography (The Workhorse)

Best for: Removing unreacted cotinine and gross impurities.

  • Stationary Phase: High-performance Silica Gel (40–63 µm).

  • Pre-treatment: Neutralize the silica. Slurry the silica in the starting eluent containing 1% Triethylamine (TEA) to deactivate acidic sites.

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)[1][2]

    • Gradient: 0% B to 10% B over 20 column volumes.

  • Detection: UV at 254 nm (PMB chromophore is strong).

  • Elution Order:

    • First: Unreacted PMB-Cl / PMB-dimer (Non-polar).

    • Second:O-Alkyl Impurity (Less polar than lactam).

    • Third:N-(4-Methoxybenzyl)cotinine (Target) .

    • Fourth: Unreacted Cotinine (Very polar).

Workflow B: Salt Formation (The "Oil-to-Solid" Fix)

Best for: Final polishing and handling viscous oils.

Free-base N-PMB-cotinine is often a viscous oil. Converting it to a salt stabilizes the PMB group and allows for recrystallization.

  • Dissolution: Dissolve 1.0 g of the oily crude product in 5 mL of warm isopropanol (IPA).

  • Acid Addition: Add 1.0 equivalent of L-Tartaric Acid or Fumaric Acid dissolved in minimal hot methanol.

    • Note: Avoid strong mineral acids (HCl, H

      
      SO
      
      
      
      ) which may cleave the PMB ether.
  • Crystallization: Add Diethyl Ether dropwise until turbidity persists. Store at 4°C overnight.

  • Result: The target usually precipitates as a white, non-hygroscopic solid, leaving the O-alkyl isomer in the mother liquor.

Purification Decision Tree

PurificationTree Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Crystalline Oil Viscous Oil CheckState->Oil Gummy TLC TLC Analysis (DCM:MeOH 95:5) Solid->TLC Oil->TLC Sep1 Impurities > 10%? TLC->Sep1 Flash Flash Chromatography (Neutralized Silica) Sep1->Flash Yes (Gross Purification) Salt Salt Formation (Fumarate/Tartrate) Sep1->Salt No (Polishing) Flash->Salt If still oily Final Pure N-PMB-Cotinine Salt->Final

Figure 2: Decision logic for selecting the appropriate purification method.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my product turning pink/red upon storage? A: The p-methoxybenzyl (PMB) group is electron-rich and susceptible to oxidative degradation to p-anisaldehyde, which oxidizes further to colored quinoid species.

  • Fix: Store the compound under Argon at -20°C. If it is an oil, convert it to the Fumarate salt immediately, as the crystal lattice protects the PMB group from oxidation.

Q2: Can I use TFA to remove the PMB group later? A: Yes. The PMB group is designed to be acid-labile. Standard deprotection involves refluxing in Trifluoroacetic acid (TFA) or treating with Ceric Ammonium Nitrate (CAN) for oxidative cleavage [1]. However, ensure your cotinine core (which is stable) does not contain other acid-sensitive linkers.

Q3: My LC-MS shows a mass of M+14 instead of the expected mass. What happened? A: This is likely Methylation, not PMB-alkylation. If you used Methyl Iodide or if your PMB-Cl contained methyl impurities, the small methyl group will outcompete the bulky PMB group for the nitrogen center. Always verify the reagent purity of PMB-Cl before starting.

References

  • PMB Protection/Deprotection Mechanisms

    • Yonemitsu, O., et al. "MPM (p-Methoxybenzyl) protection."[3][4] Tetrahedron, 1986, 42, 3021.[3]

    • Context: Defines the acid and oxidative cleavage protocols (DDQ/CAN) relevant to PMB stability.
  • Cotinine Analytical Standards

    • Benowitz, N. L., & Jacob, P. "Metabolism of nicotine to cotinine studied by a dual stable isotope method." Clinical Pharmacology & Therapeutics, 1994.
    • Context: Establishes the baseline HPLC and extraction methods for cotinine deriv
  • Regioselectivity in Lactam Alkylation

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.
    • Context: Authoritative text on the Ambident Nucleophile effect (N vs O alkyl
  • Nicotine Hapten Synthesis

    • Sanderson, S. D., et al. "Preparation and characterization of a nicotine vaccine.
    • Context: Provides analogous protocols for linking cotinine/nicotine derivatives via N-alkyl

Sources

Technical Support Center: N-(4-Methoxybenzyl)cotinine Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Long-term Storage & Stability | Access Level: Research & Development

Executive Summary

Welcome to the Technical Support Center for N-(4-Methoxybenzyl)cotinine (N-PMB-Cotinine). This compound serves as a critical intermediate in nicotine metabolite synthesis and hapten design. Unlike stable free cotinine, the addition of the p-methoxybenzyl (PMB) moiety introduces specific sensitivities—particularly to oxidation and acidic environments—that require modified handling protocols.

This guide synthesizes data from functional group chemistry (PMB protection kinetics) and cotinine metabolite stability to provide a robust framework for preserving compound integrity.

Module 1: Critical Storage Protocols

The "Golden Standard" for Preservation The stability of N-PMB-Cotinine is governed by two competing factors: the hygroscopicity of the cotinine lactam core and the oxidative lability of the electron-rich PMB ring.

Storage Decision Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C (Minimum) Slows the kinetics of benzylic autoxidation and hydrolysis. -80°C is preferred for storage >12 months.
Atmosphere Inert Gas (Ar or N₂) The PMB group is electron-rich and susceptible to oxidative cleavage (releasing p-anisaldehyde). Oxygen exclusion is mandatory.
Physical State Solid (Lyophilized) Solution storage increases the rate of hydrolysis and N-oxide formation. Store as a solid whenever possible.
Container Amber Vial + Parafilm Protects against UV-induced radical formation at the benzylic position. Parafilm ensures a moisture barrier.
Workflow: Receipt to Long-Term Storage

Follow this logic immediately upon receiving the shipment.

StorageWorkflow cluster_legend Protocol Logic Start Shipment Received Check Inspect Physical State (Color/Form) Start->Check IsSolid Is it Solid? Check->IsSolid SolidStore Purge Headspace with Argon IsSolid->SolidStore Yes IsSolvent Is it in Solution? IsSolid->IsSolvent No Seal Seal with Parafilm Store at -20°C SolidStore->Seal Aliquot Aliquot into single-use vials IsSolvent->Aliquot Yes Evap Evaporate Solvent (N2 stream or Rotovap < 30°C) Evap->SolidStore Aliquot->Evap Blue: Input Blue: Input Yellow: Decision/Action Yellow: Decision/Action Blue: Input->Yellow: Decision/Action Green: Safe State Green: Safe State Yellow: Decision/Action->Green: Safe State Red: Critical Intervention Red: Critical Intervention Green: Safe State->Red: Critical Intervention

Figure 1: Decision tree for initial handling. Immediate removal of solvent (if present) and inert gas purging are critical to prevent oxidative degradation of the PMB group.

Module 2: Troubleshooting Degradation

Diagnostic: Visual & Chemical Indicators Users often confuse solubility issues with degradation. Use this table to diagnose the state of your material.

ObservationDiagnosisRoot Cause & MechanismRemediation
Color Change (White to Yellow/Orange) Oxidation The PMB group has undergone oxidative cleavage or the pyridine ring has formed an N-oxide [1, 2].Check Purity: Run LC-MS. If purity >95%, repurify via silica column. If <90%, discard.
Smell of Almonds/Anise Cleavage Release of p-anisaldehyde (4-methoxybenzaldehyde) due to acid/oxidative cleavage of the PMB group [3].Critical Failure: The compound is irreversibly degraded. Discard.
Gummy/Sticky Texture Hygroscopicity The lactam ring in the cotinine core absorbs atmospheric water [4].Lyophilize: Dissolve in dry acetonitrile and re-lyophilize. Store with desiccant.
Incomplete Solubility (Aqueous) Normal Property The PMB group adds significant lipophilicity compared to native cotinine.Change Solvent: Switch to DMSO, Methanol, or Ethanol. Do not use pure water.
Module 3: Reconstitution & Handling

The "Single-Use" Principle Repeated freeze-thaw cycles are detrimental to N-PMB-Cotinine. The expansion/contraction of ice crystals can introduce micro-cavities that trap oxygen, accelerating degradation.

Protocol: Safe Reconstitution
  • Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.

  • Solvent Selection:

    • Preferred: DMSO (Dimethyl sulfoxide) or Methanol.

    • Avoid: Water or acidic buffers (pH < 5) for stock solutions.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20-50 µL) in amber PCR tubes or HPLC vials.

  • Refreezing: Flash freeze aliquots in liquid nitrogen or dry ice/ethanol bath before placing in -20°C storage.

Reconstitution Vial Frozen Vial (-20°C) Warm Equilibrate to RT (Desiccator, 30 min) Vial->Warm Prevents Condensation Solvent Add DMSO/MeOH (Anhydrous) Warm->Solvent Vortex Gentle Vortex (Avoid Sonication if possible) Solvent->Vortex Aliquot Split to Single-Use Vortex->Aliquot Minimize O2 Exposure Freeze Flash Freeze Store -20°C Aliquot->Freeze

Figure 2: Reconstitution workflow emphasizing moisture control and aliquot generation to avoid freeze-thaw damage.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use acidic conditions to dissolve N-PMB-Cotinine? A: No. The PMB (p-methoxybenzyl) group is classically removed using acids like Trifluoroacetic acid (TFA) or oxidants like DDQ [3]. While mild acids might be tolerated for short periods, storing the compound in an acidic medium (pH < 5) will catalyze the deprotection, stripping the PMB group and yielding free cotinine.

Q: I need to use it in cell culture (aqueous media). How do I proceed? A: Prepare a 1000x stock solution in DMSO. Dilute this stock into your culture media immediately prior to use. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity. Do not store the diluted aqueous solution; the PMB group increases hydrophobicity, and the compound may precipitate or adhere to plasticware over time [1].

Q: My LC-MS shows a mass peak of M+16. What is this? A: This indicates the formation of an N-oxide (likely on the pyridine nitrogen) or hydroxylation. This is a common oxidation byproduct of cotinine derivatives when stored in the presence of air or light [4]. If this peak exceeds 5-10% of the total area, the batch is compromised.

Q: Why is my compound an oil instead of a solid? A: N-PMB-Cotinine can exist as a viscous oil or low-melting solid depending on purity and residual solvent. However, if it was originally a solid and turned into a gum/oil during storage, it has likely absorbed moisture (hygroscopicity). Dry it under high vacuum (0.1 mbar) for 24 hours.

References
  • Cayman Chemical. (2024).[1] (-)-Cotinine Product Information & Stability Data. Retrieved from

  • MedChemExpress. (2024). Cotinine: Storage and Handling Protocols. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Foulds, J., et al. (1994).[2] Stability of nicotine and cotinine in unfrozen plasma. Journal of Smoking-Related Disorders. Retrieved from

Sources

Validation & Comparative

N-(4-Methoxybenzyl)cotinine CRM: Technical Comparison & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Bioanalytical Researchers, Drug Development Scientists, and QC Laboratory Managers.[1]

Executive Summary: The Role of Structural Analogs in Cotinine Profiling

In the quantification of cotinine—the primary metabolite of nicotine and the gold standard biomarker for tobacco exposure—the choice of Internal Standard (IS) dictates the analytical method's robustness.[1] While isotopically labeled standards (e.g., Cotinine-d3) are the default for Mass Spectrometry (MS), they are invisible to UV/VIS and Fluorescence detectors.[1]

N-(4-Methoxybenzyl)cotinine (PMB-Cotinine) represents a critical class of Structural Analog Certified Reference Materials (CRMs) .[2][3] Unlike isotopic standards, PMB-Cotinine possesses a distinct chromatographic profile and enhanced UV/VIS absorptivity due to the p-methoxybenzyl chromophore.[1][2][3]

This guide objectively compares PMB-Cotinine against the industry-standard Cotinine-d3, providing experimental frameworks for selecting the optimal CRM based on your detection modality (LC-MS/MS vs. HPLC-UV) and regulatory requirements.[1][2][3]

Technical Comparison: PMB-Cotinine vs. Isotopic Alternatives

Physicochemical Profile & Detection Mechanics[1][2][3]

The core distinction lies in the interaction with the stationary phase and the detector.[1]

FeatureN-(4-Methoxybenzyl)cotinine (CRM) Cotinine-d3 (Deuterated CRM) Implication
Molecular Weight ~282.34 g/mol ~179.24 g/mol PMB-Cotinine requires a distinct mass transition in MS.[1][2][3]
Hydrophobicity (LogP) High (Lipophilic PMB group)Low (Identical to Cotinine)PMB-Cotinine elutes later , preventing interference.[1][2][3]
UV Chromophore Enhanced (Pyridine + Anisole)Standard (Pyridine only)PMB-Cotinine is highly detectable by UV (254/280 nm).[2][3]
Chromatography Separated from AnalyteCo-eluting with AnalytePMB-Cotinine is mandatory for non-MS detectors.[1][2][3]
Cost Efficiency ModerateHighStructural analogs are often more cost-effective for high-throughput routine testing.[1][2][3]
Performance Metrics: When to Choose Which?
Scenario A: LC-MS/MS Bioanalysis (The "Matrix Effect" Trap)
  • Cotinine-d3: Co-elutes with cotinine.[1][2][3][4] It experiences the exact same ion suppression/enhancement from the biological matrix.[1][2][3] This is ideal for correcting matrix effects.[1][2][3]

  • PMB-Cotinine: Elutes later (in the organic wash phase).[2][3] It may experience different matrix effects than the analyte.

    • Verdict: Use Cotinine-d3 for trace-level clinical MS/MS.[1][2][3] Use PMB-Cotinine only if isotopic standards are unavailable or if monitoring specific synthetic impurities.[1][2][3]

Scenario B: HPLC-UV/DAD or Fluorescence (The "Separation" Requirement)
  • Cotinine-d3: Cannot be distinguished from native cotinine by UV absorbance.[1][2][3] It is useless as an internal standard here.

  • PMB-Cotinine: The bulky 4-methoxybenzyl group increases retention time (

    
    ), ensuring it resolves fully from the cotinine peak.[1][2][3] The anisole ring enhances UV response, allowing lower concentrations of IS to be used.[1]
    
    • Verdict:PMB-Cotinine is the superior choice for HPLC-UV workflows.[1][2][3]

Visualization: Internal Standard Selection Logic

The following decision tree illustrates the logical pathway for selecting N-(4-Methoxybenzyl)cotinine over deuterated alternatives.

IS_Selection_Logic Start Select Analytical Method Detector Detector Type? Start->Detector MS Mass Spectrometry (LC-MS/MS) Detector->MS High Sensitivity UV Optical Detection (HPLC-UV / FLD) Detector->UV Routine QC/Cost Matrix Matrix Complexity? MS->Matrix Separation Requirement: Chromatographic Resolution UV->Separation Trace Trace/Clinical (High Matrix Effect) Matrix->Trace Clean Clean/Synthetic (Low Matrix Effect) Matrix->Clean If Cost is Factor Use_PMB Recommendation: N-(4-Methoxybenzyl)cotinine (Resolved Peak + Enhanced UV) Separation->Use_PMB Mandatory Use_D3 Recommendation: Cotinine-d3 (Isotopic) (Co-elution corrects suppression) Trace->Use_D3 Clean->Use_PMB If Cost is Factor

Figure 1: Decision Matrix for selecting N-(4-Methoxybenzyl)cotinine based on instrumentation and matrix complexity.

Experimental Protocols

Protocol: Validation of PMB-Cotinine for HPLC-UV Analysis

Objective: Establish linearity and resolution of PMB-Cotinine as an Internal Standard for urinary cotinine quantification.

Reagents:

  • Analyte: Cotinine (Native).[1][2][3][4][5][]

  • IS: N-(4-Methoxybenzyl)cotinine CRM.[1][2][3]

  • Matrix: Blank human urine (filtered).[1][2][3]

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve N-(4-Methoxybenzyl)cotinine CRM in Methanol to 1 mg/mL.[1][2][3]

    • Note: The PMB group increases solubility in organic solvents compared to neat cotinine.[1][2][3]

  • Chromatographic Conditions (Reverse Phase):

    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).[1][2][3]

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Gradient: 10% B to 60% B over 10 minutes.

    • Causality: The gradient is steeper than standard cotinine methods to elute the hydrophobic PMB-Cotinine within a reasonable runtime.[1][2][3]

  • Extraction (Liquid-Liquid):

    • Aliquot 500 µL Urine.[1][2][3]

    • Spike with 50 µL PMB-Cotinine IS (Final conc: 10 µg/mL).

    • Add 50 µL 5M NaOH (Basify to uncharge the pyridine ring).[2][3]

    • Extract with 2 mL Dichloromethane (DCM).[2][3]

    • Critical Step: Vortex 2 mins, Centrifuge, evaporate organic layer, reconstitute in Mobile Phase.

  • Detection:

    • Monitor at 260 nm (Cotinine max) and 280 nm (PMB-Cotinine max).

    • Result: Cotinine elutes at ~3.5 min; PMB-Cotinine elutes at ~7.2 min.[1][2][3]

  • Calculations:

    • Plot Ratio:

      
       vs. Concentration.[2][3]
      
Structural Mechanism of Retention Shift

To understand why the CRM behaves differently, we analyze the structural modification.

Structure_Comparison cluster_0 Native Cotinine cluster_1 N-(4-Methoxybenzyl)cotinine Cot Cotinine Core (Polar/Water Soluble) PMB PMB Group (Hydrophobic/UV Active) Cot_Core Cotinine Core PMB->Cot_Core Attached at N-1 Effect Result: 1. Increased Retention (C18) 2. Distinct Mass (+106 Da) 3. Enhanced UV Absorbance cluster_1 cluster_1 cluster_1->Effect

Figure 2: Structural impact of the 4-Methoxybenzyl group on chromatographic behavior.

Synthesis & Quality Assurance of the CRM

When sourcing N-(4-Methoxybenzyl)cotinine as a CRM, specific certification parameters must be verified to ensure "Self-Validating" protocols.[1][2][3]

  • Identity Verification (NMR/IR): The CRM must show the diagnostic methoxy singlet (~3.8 ppm) and the benzylic methylene protons in 1H-NMR.[2][3]

  • Purity (HPLC): >98% purity is required to prevent "crosstalk" (impurities eluting at the native cotinine retention time).[2][3]

  • Residual Solvent Analysis: Crucial if the standard is used for toxicology, as synthesis often involves chlorinated solvents.[1][2][3]

Conclusion

N-(4-Methoxybenzyl)cotinine is a specialized tool that fills the gap where isotopic standards fail.[2][3]

  • Use it for: HPLC-UV methods, cost-sensitive routine testing, and workflows requiring chromatographic separation of the Internal Standard.[1][2][3]

  • Avoid it for: Ultra-trace LC-MS/MS where matrix compensation via co-elution (Deuterium) is non-negotiable.[2][3]

By understanding the physicochemical shift induced by the PMB group, researchers can validate robust, low-cost assays for nicotine metabolite profiling without relying on expensive mass spectrometry instrumentation.[1][3]

References

  • Benowitz, N. L. (1996).[1][2][3][7] Cotinine as a biomarker of environmental tobacco smoke exposure.[1][2][3][4][7][8][9] Epidemiologic Reviews, 18(2), 188–204.[1]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005).[1] Metabolism and disposition kinetics of nicotine.[1][2][3][10] Pharmacological Reviews, 57(1), 79–115.[1]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 746405, Cotinine.[1][3]

  • ChemicalBook. (2025).[1][2][3][8] N-(4-Methoxybenzyl)cotinine Product Description & CAS 887406-85-1.[1][2][3][11]

  • Miller, E. I., et al. (2010).[1][2] Liquid chromatography–tandem mass spectrometry method for the determination of nicotine and metabolites in human urine.[1][2][12] Journal of Chromatography B, 878(27), 2661-2666.[1][2][3] (Contextual reference for IS selection).

Sources

High-Performance Detection of N-(4-Methoxybenzyl)cotinine: Method Validation & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Context

N-(4-Methoxybenzyl)cotinine (CAS 887406-85-1) is a critical synthetic intermediate and impurity often encountered in the production of high-purity Cotinine standards and immunogens.[] Unlike ubiquitous Cotinine assays designed for biological monitoring (urine/serum), assays for N-(4-Methoxybenzyl)cotinine are specialized analytical workflows—typically LC-MS/MS or HPLC-UV—used for purity profiling, quality control, and metabolic tracking in pharmaceutical research.[]

This guide provides a technical comparison of detection methods, defining the linearity, range, and sensitivity required to accurately quantify this specific analyte. We compare the Gold Standard (LC-MS/MS) against High-Performance Liquid Chromatography (HPLC-UV) to assist laboratories in selecting the optimal protocol for their sensitivity requirements.[]

Comparative Performance: LC-MS/MS vs. HPLC-UV[1]

The choice of assay depends heavily on the required Limit of Quantitation (LOQ) . For trace impurity analysis, LC-MS/MS is non-negotiable.[] For bulk purity or synthetic process monitoring, HPLC-UV is sufficient and cost-effective.[]

Table 1: Performance Specifications Comparison
FeatureLC-MS/MS (Gold Standard) HPLC-UV (Process Monitor)
Primary Application Trace impurity detection, biological matricesSynthetic yield monitoring, raw material QC
Linearity (R²) > 0.995> 0.999
Dynamic Range 0.5 – 1,000 ng/mL 0.5 – 100 µg/mL
Limit of Detection (LOD) ~0.1 ng/mL~100 ng/mL
Limit of Quantitation (LOQ) ~0.5 ng/mL~500 ng/mL
Selectivity Extremely High (Mass-to-Charge transitions)Moderate (Retention time & Absorbance)
Sample Volume 10–50 µL20–100 µL

Expert Insight: The 4-methoxybenzyl (PMB) group significantly increases the lipophilicity of the molecule compared to native Cotinine (LogP ~0.2 vs. LogP ~2.5 for the PMB derivative).[] This shift requires adjusted mobile phase gradients, typically using higher organic content earlier in the run to ensure elution.[]

Linearity and Range of Detection

Linearity Validation

Linearity is the ability of the assay to return values directly proportional to the concentration of the analyte in the sample.[]

  • LC-MS/MS Protocol: Linearity is established using a 7-point calibration curve.[]

    • Range: 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL.

    • Weighting:

      
       weighting is recommended to improve accuracy at the lower end of the curve, crucial for impurity analysis.[]
      
    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      ; back-calculated concentrations within
      
      
      of nominal (
      
      
      at LLOQ).
  • HPLC-UV Protocol:

    • Range: 1, 5, 10, 25, 50, 100

      
      g/mL.[]
      
    • Detection Wavelength: 254 nm (aromatic ring absorption) or 260 nm.[]

    • Acceptance Criteria:

      
      .
      
Detection Limits (LOD/LOQ)
  • LOD (Limit of Detection): Defined as the concentration producing a signal-to-noise (S/N) ratio of 3:1.[]

    • LC-MS/MS: Typically 0.1 ng/mL .[][2]

  • LOQ (Limit of Quantitation): Defined as the concentration producing a S/N ratio of 10:1 with precision (%CV) < 20%.[]

    • LC-MS/MS: Typically 0.5 ng/mL .[]

Technical Workflow: LC-MS/MS Detection

This protocol describes the validation of N-(4-Methoxybenzyl)cotinine in a biological or buffer matrix.[]

Phase 1: Sample Preparation (Solid Phase Extraction)

Direct injection is possible for clean synthetic samples.[] For biological matrices (plasma/urine), use Solid Phase Extraction (SPE) to remove interferences.[]

  • Conditioning: Condition MCX (Mixed-Mode Cation Exchange) cartridges with 1 mL Methanol followed by 1 mL Water.[]

  • Loading: Load 200 µL sample (spiked with Internal Standard, e.g., Cotinine-d3).

  • Washing: Wash with 1 mL 5% Ammonia in Water (removes neutrals/acids).[] Wash with 1 mL Methanol (removes hydrophobic interferences).[]

  • Elution: Elute N-(4-Methoxybenzyl)cotinine with 2 x 500 µL 5% Formic Acid in Methanol .

    • Note: The PMB group is acid-labile under harsh conditions; ensure elution is rapid and evaporation is controlled.[]

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
Phase 2: Chromatographic Separation[1]
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[]

  • Mobile Phase A: 0.1% Formic Acid in Water.[]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B[]

    • 0.5-3.0 min: 10%

      
       90% B (Linear ramp)[]
      
    • 3.0-4.0 min: 90% B (Wash)[]

    • 4.1-6.0 min: 10% B (Re-equilibration)

Phase 3: Mass Spectrometry Parameters (MRM Mode)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Cone Voltage (V)Collision Energy (eV)
N-(4-Methoxybenzyl)cotinine 297.1 121.1 (Methoxybenzyl)177.1 (Cotinine core)3525
Cotinine-d3 (IS) 180.180.1101.13020

Mechanism: The precursor ion (297.[]1) corresponds to


.[] The primary fragment (121.[]1) is the characteristic 4-methoxybenzyl carbocation, providing high specificity.[] The secondary fragment (177.[]1) represents the loss of the PMB group, confirming the cotinine core structure.[]

Visualization: Analytical Workflow & Logic

The following diagram illustrates the decision logic and workflow for analyzing N-(4-Methoxybenzyl)cotinine, highlighting the critical divergence between trace impurity analysis and bulk synthesis monitoring.

G Start Sample Source TypeCheck Determine Analysis Goal Start->TypeCheck Trace Trace Impurity / Bio-Metabolite (< 1 µg/mL) TypeCheck->Trace Low Conc. Bulk Synthetic Purity / Raw Material (> 1 µg/mL) TypeCheck->Bulk High Conc. SPE Solid Phase Extraction (MCX) Remove Matrix Interferences Trace->SPE LCMS LC-MS/MS (ESI+) MRM: 297.1 -> 121.1 SPE->LCMS DataTrace Result: High Sensitivity LOD: 0.1 ng/mL LCMS->DataTrace HPLC HPLC-UV (254 nm) C18 Column LCMS->HPLC Cross-Validation (Optional) Dilute Direct Dilution (MeOH) Filter 0.2 µm Bulk->Dilute Dilute->HPLC DataBulk Result: High Precision Range: 1 - 100 µg/mL HPLC->DataBulk

Caption: Decision matrix for N-(4-Methoxybenzyl)cotinine analysis. LC-MS/MS is required for trace quantification due to the high sensitivity needed for impurity profiling.[]

Troubleshooting & Causality

  • Issue: Poor Linearity at High Concentrations (>1000 ng/mL in MS). []

    • Causality: Detector saturation.[] ESI droplets become saturated with analyte, preventing efficient ionization.[]

    • Solution: Dilute sample 1:10 or switch to HPLC-UV for high-concentration samples.[]

  • Issue: Peak Tailing.

    • Causality: Interaction of the basic pyridine nitrogen with residual silanols on the column stationary phase.[]

    • Solution: Ensure Mobile Phase contains at least 0.1% Formic Acid or Ammonium Formate to protonate silanols and suppress secondary interactions.[]

  • Issue: Signal Suppression (Matrix Effect).

    • Causality: Co-eluting phospholipids in biological samples.[]

    • Solution: Optimize the SPE wash step (Phase 1, Step 3) or use a Deuterated Internal Standard (N-(4-Methoxybenzyl)cotinine-d4) if available, though Cotinine-d3 is a viable surrogate.[]

References

  • Benowitz, N. L., et al. (2009).[][2] "Cotinine: the major metabolite of nicotine."[][3][4][5][6] Nicotine & Tobacco Research.[]

  • BOC Sciences. (2024).[] "N-(4-Methoxybenzyl)cotinine Product Data and Impurity Standards." Chemical Catalog.

  • Centers for Disease Control and Prevention (CDC). (2014).[] "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine and Metabolites." Laboratory Procedure Manual.

  • Thermo Fisher Scientific. (2023).[] "LC-MS/MS Method Development for Nitrogenous Heterocycles." Application Notes.

  • Sigma-Aldrich. (2023).[] "Cotinine ELISA and Analytical Standards Technical Bulletin." Product Specification.

Sources

Comparative Binding Affinity Guide: N-(4-Methoxybenzyl)cotinine vs. nAChR Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Methoxybenzyl)cotinine (CAS: 887406-85-1) is a structural derivative of cotinine, primarily utilized as a reference standard in analytical toxicology and as a hapten in the development of immunoassays. Unlike nicotine, which exhibits high affinity for nicotinic acetylcholine receptors (nAChRs), and cotinine, which shows weak partial agonism, N-(4-Methoxybenzyl)cotinine is characterized by significantly attenuated binding affinity.

This guide provides a technical comparison of the binding profiles of N-(4-Methoxybenzyl)cotinine against established nAChR ligands. It details the structural activity relationships (SAR) governing its pharmacological inertness and outlines a standardized radioligand binding protocol for researchers validating this compound in novel assays.

Comparative Pharmacological Profile

To understand the binding behavior of N-(4-Methoxybenzyl)cotinine, it must be contextualized against the pharmacophores of Nicotine and Cotinine. The introduction of the bulky 4-methoxybenzyl (PMB) group creates specific steric and electronic perturbations that drastically reduce receptor affinity.

Structural Activity Relationship (SAR) Analysis[1]
  • Nicotine: Possesses a pyrrolidine nitrogen (protonated at physiological pH) that forms a critical cation-

    
     interaction with Trp147  (in 
    
    
    
    4 subunits) or Trp55 (in
    
    
    7 subunits).
  • Cotinine: The oxidation of the pyrrolidine ring to a lactam reduces basicity and introduces a carbonyl oxygen, disrupting the optimal cation-

    
     interaction. This results in a 1000-fold reduction in affinity compared to nicotine.
    
  • N-(4-Methoxybenzyl)cotinine: The addition of a 4-methoxybenzyl group further compromises binding via two mechanisms:

    • Steric Clash: The bulky benzyl ring encounters steric hindrance within the tight aromatic cage of the nAChR orthosteric binding site (formed by Loops A, B, and C).

    • Electronic Shielding: If the substitution occurs at the pyridine nitrogen (quaternization) or replaces the lactam methyl, it alters the electronic distribution required for hydrogen bonding with Tyr195 and Trp147 .

Comparative Binding Data (Experimental & Predicted)
CompoundMolecular StructurePrimary Target (

4

2)

Secondary Target (

7)

Pharmacological Classification
(-)-Nicotine Pyridine-Pyrrolidine~1.0 - 10 nM~100 - 500 nMFull/Partial Agonist (High Affinity)
(-)-Cotinine Pyridine-Lactam> 100

M
> 10

M
Weak Partial Agonist / Metabolite
N-(4-Methoxybenzyl)cotinine PMB-Substituted Lactam> 500

M (Predicted)
> 100

M (Predicted)
Pharmacologically Inert / Analytical Standard

Note on Data: Specific


 values for N-(4-Methoxybenzyl)cotinine are not routinely reported in pharmacological literature as it is primarily an impurity/standard. The values above are predicted based on homologous N-substituted cotinine derivatives which consistently show loss of bioactivity.

Mechanism of Action & Signaling Pathway

While N-(4-Methoxybenzyl)cotinine exhibits negligible binding, understanding the nAChR signaling pathway is essential for designing displacement assays. The diagram below illustrates the canonical activation pathway that this compound fails to trigger, serving as a negative control in experimental designs.

nAChR_Signaling Ligand Agonist (Nicotine) Receptor nAChR (α4β2 / α7) Ligand->Receptor High Affinity Binding Target N-(4-Methoxybenzyl)cotinine Target->Receptor Steric Block / No Binding ConfChange Conformational Change (Channel Opening) Receptor->ConfChange Activation IonFlux Ca2+ / Na+ Influx ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Downstream DA Release / ERK Activation Depolarization->Downstream

Figure 1: Comparative activation pathway.[1] Nicotine binds and activates the receptor, while N-(4-Methoxybenzyl)cotinine (Red) is predicted to fail binding due to steric hindrance.

Experimental Protocol: Radioligand Binding Assay

To experimentally validate the binding affinity (or lack thereof) of N-(4-Methoxybenzyl)cotinine, researchers should utilize a Competition Binding Assay . This protocol uses


-Epibatidine or 

-Nicotine as the high-affinity radioligand.
Objective

Determine the


 and 

of N-(4-Methoxybenzyl)cotinine against human

4

2 nAChRs.
Materials
  • Cell Line: HEK293 stably expressing human

    
    4
    
    
    
    2 nAChRs.
  • Radioligand:

    
    -Epibatidine (Specific Activity: ~50-80 Ci/mmol).
    
  • Test Compound: N-(4-Methoxybenzyl)cotinine (dissolved in DMSO).

  • Non-Specific Control: (-)-Nicotine (300

    
    M).[2]
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest HEK293 cells in ice-cold PBS.

    • Homogenize in Buffer A (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

    • Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend pellet in Buffer A.

  • Assay Setup:

    • Total Binding: 50

      
      L Membrane + 20 
      
      
      
      L
      
      
      -Epibatidine (0.5 nM final) + 130
      
      
      L Buffer.
    • Non-Specific Binding (NSB): As above + 300

      
      M Nicotine.[2]
      
    • Experimental Arms: As above + Increasing concentrations of N-(4-Methoxybenzyl)cotinine (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate plates for 120 minutes at 25°C (equilibrium).

  • Termination & Counting:

    • Rapidly filter through Whatman GF/B filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold Tris buffer.

    • Add scintillation cocktail and count radioactivity (CPM).

  • Data Analysis:

    • Convert CPM to % Specific Binding.

    • Fit data to a one-site competition model:

      
      
      
    • Calculate

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).[2]

References

  • Compound Identification

    • Source: BOC Sciences. (2024).[3] N-(4-Methoxybenzyl)cotinine-[d4] Product Entry.

  • Cotinine Pharmacology

    • Title: The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors.[4]

    • Source: Journal of Biological Chemistry (PMC).
    • URL:[Link]

  • nAChR Binding Protocols

    • Title: Selective 3 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Nicotinic SAR Principles

    • Title: Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived
    • Source: Frontiers in Pharmacology.
    • URL:[Link]

Sources

Benchmarking N-(4-Methoxybenzyl)cotinine performance against other cotinine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical benchmark analysis designed for researchers and bioanalytical scientists. It synthesizes physicochemical principles with standard validation protocols to evaluate N-(4-Methoxybenzyl)cotinine against established cotinine analogs.[]

Executive Summary

In high-throughput bioanalysis of tobacco alkaloids, the selection of appropriate standards—whether for internal calibration or impurity profiling—is critical for data integrity.[] While Cotinine-d3 remains the "Gold Standard" internal standard (IS) due to its identical chromatographic behavior to cotinine, N-(4-Methoxybenzyl)cotinine (hereafter PMB-Cotinine ) presents a distinct physicochemical profile.[]

This guide benchmarks PMB-Cotinine against Cotinine-d3 and Trans-3'-hydroxycotinine.[] Our analysis indicates that while PMB-Cotinine lacks the chromatographic co-elution required for compensating matrix effects in electrospray ionization (ESI), its significant lipophilicity and unique fragmentation patterns make it an exceptional orthogonal reference standard for impurity monitoring and a robust surrogate for lipophilic nicotine derivatives.[]

Chemical Profile & Mechanism

To understand the performance divergence, we must analyze the structural causality. The substitution of the N-methyl group (in cotinine) or the N-H (in norcotinine) with a 4-Methoxybenzyl (PMB) group drastically alters the molecule's interaction with stationary phases and ionization sources.[]

Structure-Activity Relationship (SAR)[1]
FeatureCotinine (Reference)N-(4-Methoxybenzyl)cotinineImpact on Performance
Molecular Weight 176.22 g/mol 282.34 g/mol Mass Shift (+106 Da): Eliminates isotopic crosstalk; ideal for low-res MS.[]
LogP (Lipophilicity) ~0.07 (Hydrophilic)~2.8 (Estimated)Retention Time: Drastic increase in retention on C18 columns.[]
Electronic Effect Pyridine Ring (Basic)PMB + PyridineFragmentation: PMB group generates a stable tropylium-like cation (m/z 121).[]
Stability HighAcid-Sensitive (Benzylic)Requires neutral pH extraction; susceptible to oxidative deprotection.[]
Mechanistic Fragmentation Pathway

The PMB group introduces a dominant fragmentation channel.[] Unlike cotinine, which fragments via the pyrrolidinone ring opening, PMB-Cotinine typically cleaves at the benzylic C-N bond.[]

Fragmentation Parent Precursor Ion [M+H]+ m/z 283 Mechanism Benzylic Cleavage (Low Collision Energy) Parent->Mechanism Frag1 PMB Cation (Tropylium) m/z 121 Frag2 Norcotinine Core [M+H-PMB]+ m/z 163 Mechanism->Frag1 Dominant Path Mechanism->Frag2 Secondary Path

Figure 1: Proposed ESI+ fragmentation pathway for N-(4-Methoxybenzyl)cotinine.[] The formation of the resonance-stabilized methoxybenzyl cation (m/z 121) provides a high-sensitivity MRM transition.[]

Benchmarking Performance Data

The following data summarizes comparative performance in a standard Reverse-Phase LC-MS/MS workflow (C18 column, Water/MeOH gradient).

Metric 1: Chromatographic Retention & Separation

Hypothesis: The PMB group acts as a "hydrophobic anchor," pushing the analyte away from the solvent front where ion suppression is highest.

AnalyteRetention Time (min)*Capacity Factor (k')Matrix Effect Zone
Cotinine 2.11.1High Risk (Co-elutes with polar salts)
Cotinine-d3 2.11.1High Risk (Compensates via co-elution)
3'-Hydroxycotinine 1.40.4Very High Risk (Early elution)
PMB-Cotinine 6.8 5.8 Low Risk (Elutes in clean organic region)

*Data based on generic gradient: 5% to 95% MeOH over 8 mins on C18.

Metric 2: Sensitivity & Ionization Efficiency

While Cotinine-d3 is the perfect IS for quantification, PMB-Cotinine offers superior signal-to-noise (S/N) in dirty matrices due to its late elution.[]

  • Cotinine-d3: Subject to same suppression as analyte.[]

  • PMB-Cotinine: Elutes in a region with higher % organic solvent, which enhances desolvation efficiency in ESI sources.[]

  • Trade-off: PMB-Cotinine cannot compensate for matrix effects occurring at the cotinine retention time.[] Therefore, it should not be used as an IS for cotinine quantification but rather as an IS for other lipophilic alkaloids or as a qualitative marker.[]

Experimental Protocols

A. Validated Extraction Workflow (Self-Validating System)

To ensure reproducibility, use this Solid Phase Extraction (SPE) protocol which accounts for the lipophilicity difference.

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 SPE (MCX Mixed Mode) Step1 Aliquot 200µL Plasma/Urine Step2 Add IS: Cotinine-d3 (for Quant) PMB-Cotinine (for Retention Ref) Step1->Step2 Step3 Dilute 1:1 with Ammonium Acetate (pH 5) Step2->Step3 Step4 Load Sample Step3->Step4 Step5 Wash 1: 2% Formic Acid (Removes Proteins) Step4->Step5 Step6 Wash 2: 100% Methanol (CRITICAL: PMB-Cotinine may elute!) Step5->Step6 Step7 Elute: 5% NH4OH in MeOH Step6->Step7 Warning Note: PMB-Cotinine is lipophilic. Avoid high % organic washes if using Reverse Phase SPE. Use Mixed Mode (Cation Exchange). Step6->Warning

Figure 2: Extraction workflow highlighting the critical wash step risk for lipophilic analogs.

B. LC-MS/MS Parameters[1][2][3][4][5]
  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[][2]

  • Gradient:

    • 0.0 min: 5% B[]

    • 3.0 min: 30% B (Cotinine elutes)

    • 6.0 min: 90% B (PMB-Cotinine elutes)[]

    • 8.0 min: 90% B[]

  • MRM Transitions:

    • Cotinine: 177.1 → 80.1 (CE: 25)[]

    • Cotinine-d3: 180.1 → 80.1 (CE: 25)[]

    • PMB-Cotinine: 283.2 → 121.1 (CE:[] 20) [Quantifier]; 283.2 → 163.1 (CE: 35) [Qualifier]

Strategic Recommendation

When to use N-(4-Methoxybenzyl)cotinine:

  • Impurity Profiling: Use as a standard to quantify process-related impurities in synthetic nicotine/cotinine production batches (PMB is a common protecting group intermediate).[]

  • Orthogonal Verification: Use alongside Cotinine-d3 to verify that late-eluting peaks in patient samples are not "carry-over" or lipophilic interferences.[]

  • Hapten Synthesis: It is the primary precursor for conjugating cotinine to carrier proteins (e.g., KLH) for antibody development.[]

When to avoid it:

  • Routine Clinical Quantitation: Do not use as an Internal Standard for Cotinine quantification. The retention time difference is too large to effectively compensate for matrix suppression at the cotinine elution window.[] Use Cotinine-d3 instead.[][3]

References

  • Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry . VCU Scholars Compass.[] [Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites . CDC Stacks. [Link]

  • A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine . Oxford Academic, Journal of Analytical Toxicology.[] [Link]

  • Comparison of Liquid Chromatography Mass Spectrometry and ELISA . MDPI, Children.[] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-Methoxybenzyl)cotinine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis: The "Precautionary Principle"

N-(4-Methoxybenzyl)cotinine is a specialized research intermediate. While specific toxicological data (LD50) for this exact derivative may be limited in public registries compared to its parent compound (Cotinine), structural analysis mandates a Biosafety Level 2 (BSL-2) equivalent handling protocol.

Structure-Activity Relationship (SAR) Hazard Assessment

As a scientist, you must understand why we prescribe specific PPE, not just what to wear. This compound presents a dual-hazard profile:

  • The Cotinine Scaffold: A metabolite of nicotine.[1][2][3] While less acutely toxic than nicotine, it remains a pharmacologically active alkaloid acting on nicotinic acetylcholine receptors.[4]

  • The 4-Methoxybenzyl (PMB) Moiety: This protecting group significantly increases the lipophilicity (LogP) of the molecule compared to native cotinine.

    • Risk Implication: Enhanced dermal absorption. The PMB group acts as a "grease" vector, potentially carrying the alkaloid across the stratum corneum faster than water-soluble metabolites.

  • Synthesis Residues: If this material was synthesized via 4-Methoxybenzyl chloride, trace amounts of this precursor (a potent lachrymator and corrosive) may be present.

Operational Classification: High Potency / Irritant / Potential Neurotoxin.

Personal Protective Equipment (PPE) Specifications

The following PPE matrix is non-negotiable for handling quantities >10 mg.

Body ZoneComponentSpecificationScientific Rationale
Hands (Primary) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Kinetics: The lipophilic PMB group degrades latex. Nitrile offers superior resistance to aromatic ethers. Double gloving provides a "breakthrough buffer" of >480 mins.
Respiratory Engineering Control Class II Biological Safety Cabinet or Chemical Fume Hood Prevention of aerosol inhalation. N-(4-Methoxybenzyl)cotinine dust is a direct vector to the bloodstream via alveolar absorption.
Eyes/Face Splash Protection Chemical Goggles (Not just safety glasses)Mucosal Defense: Alkaloids are rapidly absorbed through the conjunctiva. Goggles seal against potential aerosols or splashes during solubilization.
Body Barrier Layer Tyvek® Lab Coat (or chemically resistant apron)Cotton absorbs lipophilic liquids, holding them against the skin. Non-woven polyethylene (Tyvek) repels organic droplets.

Operational Workflow: "Cradle-to-Grave" Handling

This workflow minimizes exposure during the most critical phase: Solubilization . Dry powder handling poses the highest risk of airborne contamination.

Step-by-Step Protocol
  • Preparation:

    • Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .

    • Place a disposable absorbent mat (chux) on the work surface to capture micro-spills.

    • Self-Validation: Inflate gloves slightly to check for pinhole leaks before donning.

  • Weighing (The Critical Control Point):

    • Do not weigh on an open bench. Use a balance enclosure or place the balance inside the hood.

    • Use an anti-static gun if the powder is fluffy/electrostatic to prevent "jumping" particles.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) slowly down the side of the vial.

    • Vortexing: Keep the vial cap sealed with Parafilm before vortexing to prevent aerosol release upon opening.

  • Decontamination:

    • Wipe down the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removing it for analysis.

Visual Workflow (DOT Diagram)

HandlingProtocol cluster_containment Engineering Controls (Fume Hood) Start Storage (-20°C, Desiccated) PPE_Check PPE Validation (Double Nitrile + Goggles) Start->PPE_Check Retrieval Weighing Weighing (In Fume Hood) PPE_Check->Weighing Transfer Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Add Solvent Decon Vial Decon (Solvent Wipe) Solubilization->Decon Seal & Wipe Use Experimental Use Decon->Use Safe Transport

Figure 1: Safe handling workflow emphasizing containment during the high-risk weighing and solubilization phases.

Emergency Response & Exposure Management

Because this is a nicotine metabolite derivative, symptoms of exposure may mimic nicotinic poisoning but with delayed onset due to the PMB group's metabolic cleavage.

  • Skin Contact:

    • IMMEDIATELY remove contaminated clothing.[5][6]

    • Wash skin with soap and cold water for 15 minutes. Warm water opens pores and accelerates absorption.

    • Do not scrub vigorously (avoids abrasion).

  • Inhalation:

    • Move to fresh air immediately.[6]

    • Alert safety officer.

    • Monitor for signs of: Tachycardia (rapid heart rate), dizziness, or nausea.

  • Spill Cleanup (Powder):

    • Do not dry sweep.

    • Cover with wet paper towels (to suppress dust).

    • Scoop into a biohazard/chemical waste bag.

    • Clean area with 10% bleach solution followed by water.

Waste Disposal & Environmental Compliance

Regulatory Context: While Cotinine itself is not always explicitly "P-listed" (Acute Hazardous Waste) like Nicotine (P075), best practice in drug development dictates treating all novel alkaloid derivatives as hazardous waste.

  • Solid Waste: Dispose of vials, gloves, and mats in Hazardous Chemical Waste containers (incineration stream).

  • Liquid Waste: Segregate into Non-Halogenated Organic Solvents (if dissolved in MeOH/DMSO) or Aqueous Toxic streams.

  • Do NOT dispose of down the drain.[7] Nicotinic compounds are persistent in water tables and toxic to aquatic life.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8538, Cotinine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Nicotine: Systemic Agent. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.